molecular formula C18H22N2O B112375 [2-(4-Benzylpiperazin-1-yl)phenyl]methanol CAS No. 261178-24-9

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Cat. No.: B112375
CAS No.: 261178-24-9
M. Wt: 282.4 g/mol
InChI Key: XMNZIYACKKYLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol is a chemical compound of significant interest in medicinal chemistry, particularly in the research and development of targeted anti-cancer therapies. Its core structure is derived from hydroxyzine and features a piperazine moiety, a privileged scaffold known for conferring high receptor affinity and diverse biological activity in pharmacologically active compounds . Scientific literature highlights the importance of this structural class in the design of potential anti-proliferative agents. Recent research focuses on the exploration of hydroxyzine derivatives for targeting prostate cancer (PCa), a malignant tumor with a high mortality rate in the male reproductive system . These compounds are investigated for their potential role as androgen receptor (AR) antagonists . The androgen receptor is a key driver in prostate cancer progression, and molecules that can effectively block its activity are a major focus of therapeutic development . Early studies on structurally related arylpiperazine derivatives have shown promising antagonism against the AR, with some compounds demonstrating significantly stronger in vitro potency than established reference drugs . This makes this compound a valuable chemical intermediate and building block for the synthesis of novel hydroxyzine derivatives. These derivatives are essential for conducting structure-activity relationship (SAR) studies, which help refine the chemical profile of potential drug candidates . Researchers utilize this compound to develop new entities for evaluating in vitro cytotoxic activity and antagonistic potency against various prostate cancer cell lines, providing instructive implications for future drug structural modification . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-benzylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNZIYACKKYLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372440
Record name [2-(4-benzylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261178-24-9
Record name [2-(4-benzylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the N-arylpiperazine derivative, [2-(4-Benzylpiperazin-1-yl)phenyl]methanol. This compound holds potential as a valuable building block in medicinal chemistry and drug discovery, belonging to a class of compounds known for their diverse pharmacological activities. This document outlines a plausible and detailed synthetic pathway, robust analytical methodologies for characterization, and presents key physicochemical and spectroscopic data in a structured format for ease of reference. The synthesis involves a two-step process commencing with the formation of a piperazine ring followed by N-alkylation. Detailed experimental protocols, data interpretation, and visualizations of the synthetic workflow are provided to aid researchers in the replication and further investigation of this and related molecules.

Introduction

N-arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs and investigational agents. These compounds are known to interact with a wide range of biological targets, exhibiting activities such as antipsychotic, antidepressant, anxiolytic, and antihypertensive effects. The structural versatility of the N-arylpiperazine moiety allows for fine-tuning of its pharmacological profile through modifications at the aryl ring, the piperazine core, and the second nitrogen atom.

The target molecule, this compound (Figure 1), combines the N-arylpiperazine scaffold with a benzyl group, a common substituent in pharmacologically active compounds, and a hydroxymethyl group on the phenyl ring, which can serve as a handle for further functionalization or as a key interacting moiety with biological targets. This guide details a practical synthetic approach and comprehensive characterization of this compound, providing a solid foundation for its application in drug design and development projects.

Synthesis Pathway

A logical and efficient two-step synthetic route for the preparation of this compound is proposed. The pathway commences with the formation of the N-arylpiperazine ring via a cyclization reaction, followed by the introduction of the benzyl group through N-alkylation.

Synthesis_Pathway cluster_1 Step 2: N-Benzylation A (2-Aminophenyl)methanol C [2-(Piperazin-1-yl)phenyl]methanol A->C Base, High-boiling solvent, Heat B Bis(2-chloroethyl)amine hydrochloride B->C E this compound C->E Base, Solvent, Heat D Benzyl Chloride D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of [2-(Piperazin-1-yl)phenyl]methanol

This procedure is adapted from general methods for the synthesis of N-arylpiperazines.

Reaction:

(2-Aminophenyl)methanol reacts with bis(2-chloroethyl)amine hydrochloride in the presence of a base to form the piperazine ring.

Materials:

  • (2-Aminophenyl)methanol

  • Bis(2-chloroethyl)amine hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Diethylene glycol)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (2-aminophenyl)methanol (1.0 eq) in the chosen high-boiling solvent, add bis(2-chloroethyl)amine hydrochloride (1.1 eq) and anhydrous potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford pure [2-(piperazin-1-yl)phenyl]methanol.

Step 2: Synthesis of this compound

This procedure is a standard N-alkylation of a secondary amine.

Reaction:

[2-(Piperazin-1-yl)phenyl]methanol is reacted with benzyl chloride in the presence of a base to yield the final product.

Materials:

  • [2-(Piperazin-1-yl)phenyl]methanol

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve [2-(piperazin-1-yl)phenyl]methanol (1.0 eq) in acetonitrile or DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • To this stirred suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by crystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Data

The following tables summarize the expected physicochemical and spectroscopic data for this compound.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a solid at RT
Solubility Soluble in methanol, chloroform, DMSO
Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy (Predicted)

  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.40 - 7.20m9HAromatic protons (benzyl and phenyl rings)
~ 4.65s2H-CH₂-OH
~ 3.60s2HBenzyl -CH₂-
~ 3.10t4HPiperazine protons (-CH₂-N-Ar)
~ 2.70t4HPiperazine protons (-CH₂-N-Benzyl)
~ 2.50br s1H-OH

4.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 150Aromatic C-N
~ 138Aromatic C-ipso (benzyl)
~ 130 - 120Aromatic CHs
~ 65-CH₂-OH
~ 63Benzyl -CH₂-
~ 53Piperazine -CH₂-N-Benzyl
~ 50Piperazine -CH₂-N-Ar

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretching (alcohol)
3100 - 3000MediumAromatic C-H stretching
2950 - 2800MediumAliphatic C-H stretching (piperazine, benzyl)
1600, 1490, 1450MediumAromatic C=C stretching
1250 - 1000StrongC-N stretching (amine), C-O stretching (alcohol)

4.2.4. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Expected [M+H]⁺: m/z 283.18

Major Fragmentation Peaks (Predicted):

m/zFragment Ion
91[C₇H₇]⁺ - Tropylium ion (characteristic for benzyl group)[1]
134[C₈H₁₂N₂]⁺ - Fragment from cleavage of the bond between the phenyl ring and piperazine
191[M - C₇H₇]⁺ - Loss of the benzyl group

Purification and Quality Control

Purification Workflow

Purification_Workflow A Crude Product from Synthesis B Column Chromatography (Silica Gel) A->B C Fraction Collection and TLC Analysis B->C D Solvent Evaporation C->D E Crystallization (e.g., Ethanol/Water) D->E F Filtration and Drying E->F G Pure this compound F->G

Caption: General workflow for the purification of the final product.

Analytical Methods for Quality Control
  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point Analysis: To determine the melting point range as an indicator of purity.

Potential Applications and Signaling Pathways

Arylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonergic and dopaminergic receptors. The structural features of this compound suggest it could be a ligand for G-protein coupled receptors (GPCRs).

Signaling_Pathway cluster_0 Potential Biological Target Interaction A This compound (Ligand) B G-Protein Coupled Receptor (GPCR) (e.g., Serotonin/Dopamine Receptor) A->B Binds to C G-Protein Activation B->C Activates/Inhibits D Downstream Signaling Cascades (e.g., cAMP, IP3/DAG) C->D Modulates E Cellular Response D->E Leads to

Caption: Hypothetical signaling pathway interaction for the title compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined synthetic route is practical and relies on well-established chemical transformations. The provided characterization data, although predictive in some aspects, offers a solid baseline for researchers to verify the identity and purity of the synthesized compound. This information is intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this and structurally related N-arylpiperazine derivatives.

Disclaimer: The experimental protocols and predicted data are provided for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all necessary safety precautions.

References

An In-depth Technical Guide to the Physicochemical Properties of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol is a chemical compound belonging to the benzylpiperazine class. Piperazine and its derivatives are of significant interest in medicinal chemistry due to their versatile biological activities, which include but are not limited to antimicrobial, antifungal, anthelmintic, anti-inflammatory, anticonvulsant, and antihistaminic effects.[1][2][3] Many derivatives have been investigated for their pharmacological activity on the central nervous system, with applications as antipsychotic, antidepressant, and anxiolytic agents.[4] The core piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, provides a structurally rigid scaffold with a large polar surface area, which can enhance water solubility, oral bioavailability, and target affinity.[5]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the nature of this compound as a specific research chemical, some experimental data is not publicly available. In such cases, this guide presents high-quality computational predictions and outlines detailed experimental protocols for their empirical determination.

Chemical Identity

IdentifierValue
IUPAC Name This compound
Synonyms 1-benzyl-4-[2-(hydroxymethyl)phenyl]piperazin-1-ium, 2-(4-N-Benzylpiperazinyl)benzyl alcohol
CAS Number 261178-24-9[6][7][8]
Molecular Formula C₁₈H₂₂N₂O[6][9]
Molecular Weight 282.38 g/mol [6][7][9]
Chemical Structure
alt text

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for this compound.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data. Note that most of these values are computationally predicted and should be confirmed by experimental analysis.

PropertyValueSource
Melting Point Data not available-
Boiling Point Data not available-
logP (octanol-water partition coefficient) 2.5011Computational Prediction[9]
Topological Polar Surface Area (TPSA) 26.71 ŲComputational Prediction[9]
Hydrogen Bond Donors 1Computational Prediction[9]
Hydrogen Bond Acceptors 3Computational Prediction[9]
Rotatable Bonds 4Computational Prediction[9]
Physical Form Solid[6]
Storage Conditions Sealed in dry, Room Temperature or 2-8°C[6][9]
Solubility Profile
Acid-Base Properties (pKa)

The pKa value(s) for this compound have not been experimentally determined. The structure contains basic nitrogen atoms within the piperazine ring, which are expected to be protonated at physiological pH. The hydroxyl group is weakly acidic but is unlikely to be deprotonated under typical physiological conditions.

Experimental Protocols

To address the absence of experimental data, this section provides detailed methodologies for the determination of key physicochemical properties.

Determination of Melting Point

The melting point of a solid is a fundamental physical property indicating its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated digital instrument is used.

  • Measurement: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., < 2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed, thermostatted vessel.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or filter to remove undissolved solid B->C D Analyze supernatant by HPLC or LC-MS C->D E Determine concentration of saturated solution D->E

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of pKa

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH levels.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

  • Data Collection: The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the basic sites on the molecule are protonated. The equivalence point can be identified as the point of maximum slope on the titration curve (the inflection point).

G Workflow for Potentiometric pKa Determination A Dissolve compound in solvent B Titrate with standardized acid (e.g., HCl) A->B C Continuously monitor pH with calibrated meter B->C D Plot pH vs. volume of titrant C->D E Identify equivalence point (max slope) D->E F Determine pKa at half-equivalence point E->F

Caption: Workflow for Potentiometric pKa Determination.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its membrane permeability and distribution.

Methodology: Shake-Flask Method

  • Solvent Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by mixing them vigorously and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in both the octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G Workflow for Shake-Flask logP Determination A Prepare mutually saturated octanol and water B Dissolve compound in one phase A->B C Mix phases and shake to equilibrate B->C D Separate octanol and aqueous phases C->D E Measure concentration in each phase D->E F Calculate P = [Octanol]/[Aqueous] E->F G logP = log10(P) F->G

Caption: Workflow for Shake-Flask logP Determination.

Synthesis and Potential Biological Activity

General Synthesis Route

While the specific synthesis of this compound is proprietary, a general synthetic approach for related benzylpiperazine derivatives often involves the reductive amination of a piperazine with benzaldehyde or the N-alkylation of a piperazine with a benzyl halide. The diagram below illustrates a generalized synthesis pathway.

G General Synthesis of a Benzylpiperazine Derivative cluster_reactants Reactants cluster_conditions Reaction Conditions A Piperazine Derivative D N-Alkylation Reaction A->D B Benzyl Halide B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Benzylpiperazine Product D->E

Caption: General Synthesis of a Benzylpiperazine Derivative.

Potential Biological Activity and ADME Profile

Benzylpiperazine (BZP) and its derivatives are known to exhibit a range of biological activities, often acting on the central nervous system.[4] They can interact with various monoamine transporters and receptors.[10] The ADME (Absorption, Distribution, Metabolism, Excretion) profile of benzylpiperazine itself has been studied, indicating good oral bioavailability, moderate volume of distribution, and metabolism primarily through cytochrome P450 enzymes, particularly CYP2D6.[11][12] It is plausible that this compound would share some of these general characteristics, although the specific substitutions on the phenyl ring would modulate its properties. Further in vitro and in vivo studies are necessary to elucidate its specific biological targets and pharmacokinetic profile.

Conclusion

This compound is a research chemical with potential for further investigation in drug discovery, given the established pharmacological importance of the benzylpiperazine scaffold. This guide has consolidated the available computational physicochemical data and provided standardized experimental protocols for the empirical determination of its key properties. The presented workflows and diagrams offer a clear path for researchers to characterize this compound thoroughly. The successful determination of its experimental physicochemical profile will be essential for any future development and application in the pharmaceutical sciences.

References

In-depth Technical Guide: [2-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 261178-24-9)

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researcher,

This document aims to provide a comprehensive technical guide on the chemical compound [2-(4-Benzylpiperazin-1-yl)phenyl]methanol, identified by the CAS number 261178-24-9. However, after an exhaustive search of scientific literature, patent databases, and chemical repositories, it is evident that this specific molecule is a research chemical or building block with limited publicly available data.

At present, there are no detailed publications outlining its synthesis, biological activity, or involvement in specific signaling pathways. The information that is currently available is primarily from chemical suppliers and pertains to its basic physicochemical properties.

This guide will present the available information and, where applicable, provide context based on related benzylpiperazine compounds to offer potential avenues for research and investigation.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 261178-24-9ChemScene[2]
Molecular Formula C₁₈H₂₂N₂OChemScene[2]
Molecular Weight 282.38 g/mol ChemScene[2]
Purity Typically ≥98%ChemScene[2]
Appearance SolidSigma-Aldrich[1]
Topological Polar Surface Area (TPSA) 26.71 ŲChemScene[2]
LogP 2.5011ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Rotatable Bonds 4ChemScene[2]

Structure:

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

Currently, there are no published, peer-reviewed synthesis protocols specifically for this compound. Chemical suppliers offer custom synthesis of this compound, suggesting that viable synthetic routes exist.

Based on the structure, a plausible synthetic approach would involve the nucleophilic substitution reaction between 2-bromobenzyl alcohol and 1-benzylpiperazine . This type of reaction is a common method for the formation of N-arylpiperazine derivatives.

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published information regarding the biological activity of this compound. Screening assays and biological evaluations have not been reported in the scientific literature.

However, the benzylpiperazine moiety is a common scaffold in a variety of biologically active compounds. Depending on the other substituents, benzylpiperazine derivatives have been reported to exhibit a range of activities, including:

  • Anticancer Properties: Some benzylpiperazine derivatives have shown antiproliferative activity and the ability to induce apoptosis in cancer cell lines.

  • Central Nervous System (CNS) Activity: This class of compounds has been investigated for its potential in treating neurological and psychiatric disorders, including Alzheimer's disease.

  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as monoacylglycerol lipase (MAGL).

It is important to note that these activities are for related but structurally distinct molecules. The specific biological effects of this compound remain to be determined through experimental investigation.

Logical Relationship for Investigating Biological Activity:

G A This compound B In vitro Screening Assays (e.g., Cell viability, Enzyme inhibition) A->B C Identification of Potential Biological Targets B->C D In vivo Studies in Animal Models C->D E Elucidation of Signaling Pathways D->E

References

Spectroscopic data (NMR, IR, MS) of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and predicted spectroscopic properties of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol. Due to a lack of publicly available experimental data for this specific compound, this document outlines a plausible synthetic pathway and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel piperazine derivatives for applications in medicinal chemistry and drug development.

Introduction

This compound is a chemical compound featuring a phenylmethanol moiety substituted with a 4-benzylpiperazine group. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents targeting various biological pathways. The benzyl group and the phenylmethanol functionality introduce specific steric and electronic properties that can influence the molecule's interaction with biological targets. This guide provides a foundational understanding of its synthesis and expected analytical characteristics.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving a Buchwald-Hartwig amination followed by the reduction of a carbonyl group.

Step 1: Buchwald-Hartwig Amination

The initial step involves the palladium-catalyzed cross-coupling reaction between 2-bromobenzaldehyde and 1-benzylpiperazine. This reaction is a powerful method for the formation of carbon-nitrogen bonds.

Step 2: Reduction of the Aldehyde

The resulting aldehyde from the first step is then reduced to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed synthesis of this compound.

Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde
  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 2-bromobenzaldehyde (1.0 eq.), 1-benzylpiperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.) with a suitable phosphine ligand like Xantphos (0.04 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-(4-benzylpiperazin-1-yl)benzaldehyde.

Synthesis of this compound
  • Reaction Setup: Dissolve the 2-(4-benzylpiperazin-1-yl)benzaldehyde (1.0 eq.) from the previous step in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Further purification can be achieved by recrystallization or column chromatography to yield this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar functional groups.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m9HAromatic protons (benzyl and phenyl rings)
~4.70s2H-CH₂-OH
~3.60s2HBenzyl -CH₂-
~3.00t4HPiperazine -CH₂-N(Aryl)
~2.60t4HPiperazine -CH₂-N(Benzyl)
~2.50br s1H-OH

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~150Aromatic C-N
~140Aromatic C-CH₂OH
~138Aromatic C (ipso-benzyl)
~127-130Aromatic CH
~65-CH₂-OH
~63Benzyl -CH₂-
~53Piperazine -CH₂-N(Benzyl)
~50Piperazine -CH₂-N(Aryl)

Predicted in CDCl₃ at 100 MHz.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)[1][2]
3100-3000MediumAromatic C-H stretch
2950-2800MediumAliphatic C-H stretch (piperazine and benzyl)
1600, 1490, 1450Medium-StrongAromatic C=C stretch
1200-1000StrongC-N stretch (amine) and C-O stretch (alcohol)[1]
750-700StrongAromatic C-H out-of-plane bend
Predicted Mass Spectrometry Data
m/zInterpretation
282[M]⁺ (Molecular Ion)
283[M+H]⁺ (in ESI-MS)
191[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Benzyl cation, often the base peak)[3][4]

Mandatory Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Reduction 2-Bromobenzaldehyde 2-Bromobenzaldehyde Intermediate 2-(4-Benzylpiperazin-1-yl)benzaldehyde 2-Bromobenzaldehyde->Intermediate 1-Benzylpiperazine 1-Benzylpiperazine 1-Benzylpiperazine->Intermediate Pd_Catalyst Pd Catalyst / Ligand Pd_Catalyst->Intermediate Base Base (NaOtBu) Base->Intermediate Final_Product This compound Intermediate->Final_Product Reducing_Agent Reducing Agent (NaBH4) Reducing_Agent->Final_Product Spectroscopic_Workflow Start Synthesized Compound NMR_Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->NMR_Prep IR_Prep Sample Preparation (e.g., KBr pellet or thin film) Start->IR_Prep MS_Prep Sample Preparation (Dissolve and inject) Start->MS_Prep NMR_Analysis NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR_Analysis IR_Analysis IR Spectroscopy IR_Prep->IR_Analysis MS_Analysis Mass Spectrometry (e.g., ESI-MS) MS_Prep->MS_Analysis Data_Processing Data Processing and Interpretation NMR_Analysis->Data_Processing IR_Analysis->Data_Processing MS_Analysis->Data_Processing Final_Data Final Spectroscopic Data Tables Data_Processing->Final_Data

References

The Benzylpiperazine Moiety: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The benzylpiperazine scaffold continues to be a highly versatile and privileged structure in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents targeting the central nervous system (CNS) and beyond. This technical guide provides an in-depth analysis of the benzylpiperazine moiety's role in drug design, offering valuable insights for researchers, scientists, and drug development professionals. The guide delves into the structure-activity relationships (SAR), pharmacological properties, and diverse therapeutic applications of this important chemical entity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction to the Benzylpiperazine Scaffold

The benzylpiperazine core consists of a piperazine ring linked to a benzyl group. This deceptively simple structure offers a remarkable degree of chemical tractability, allowing for systematic modifications at both the piperazine nitrogen and the phenyl ring of the benzyl group. These modifications significantly influence the compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity, making it a favored scaffold in the quest for novel therapeutics.[1][2] Initially explored for its potential as an anthelmintic and later as an antidepressant, the benzylpiperazine framework has since been incorporated into drugs developed for psychosis, anxiety, and other neurological disorders.[3][4][5]

Pharmacological Significance and Therapeutic Applications

Benzylpiperazine derivatives are most renowned for their ability to modulate monoaminergic systems in the CNS.[2][6] They frequently interact with dopamine and serotonin receptors and transporters, leading to a broad spectrum of pharmacological effects.

Central Nervous System Activity

The primary therapeutic utility of the benzylpiperazine moiety lies in its application to CNS disorders. By fine-tuning the substitutions on the core structure, medicinal chemists have successfully developed compounds with distinct pharmacological profiles:

  • Antipsychotics: Many atypical antipsychotics feature a piperazine or benzylpiperazine-like core. These compounds often exhibit a mixed pharmacology, acting as antagonists or partial agonists at dopamine D2 receptors and modulating various serotonin receptor subtypes, particularly 5-HT2A and 5-HT1A.[1][7][8][9] This dual action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects.[10] Bifeprunox is a notable example of a benzylpiperazine derivative investigated as a D2 partial agonist and 5-HT1A agonist for the treatment of schizophrenia.[3][11][12][13]

  • Anxiolytics: Certain benzylpiperazine derivatives display anxiolytic properties, often mediated through agonism at 5-HT1A receptors.[14] The development of selective 5-HT1A agonists is a key strategy for achieving anxiolysis without the sedative and dependence-inducing effects of benzodiazepines.

  • Antidepressants: The ability of some benzylpiperazine compounds to inhibit the reuptake of serotonin and norepinephrine forms the basis of their investigation as potential antidepressants.[5][15]

While holding significant therapeutic promise, it is also important to note that the stimulant properties of some benzylpiperazine derivatives, such as 1-benzylpiperazine (BZP) itself, have led to their recreational use.[6][16] These compounds typically act as dopamine and serotonin releasing agents and reuptake inhibitors.[17]

Structure-Activity Relationships (SAR)

The pharmacological profile of benzylpiperazine derivatives is exquisitely sensitive to their chemical structure. The following diagram illustrates key SAR principles.

SAR_benzylpiperazine Structure-Activity Relationship of Benzylpiperazine Derivatives cluster_scaffold Benzylpiperazine Core cluster_benzyl_ring Benzyl Ring Substitutions (R1) cluster_piperazine_N1 Piperazine N1-Substitution (Benzyl Group) cluster_piperazine_N4 Piperazine N4-Substitution (R2) scaffold N Benzylpiperazine N benzyl_sub Modulates receptor affinity and selectivity. - Electron-withdrawing groups (e.g., F, Cl) can enhance affinity for D2 and 5-HT2A receptors. - Positional isomerism is critical (e.g., para-fluoro is often favorable for D2). scaffold->benzyl_sub Substitutions on Phenyl Ring N1_sub Crucial for interaction with receptor binding pockets. - Can be replaced by other arylmethyl or heteroarylmethyl groups. scaffold:N1->N1_sub Attached Benzyl Group N4_sub Significant impact on pharmacological profile. - Large, complex substituents often confer high affinity for D2/5-HT2A receptors (e.g., in atypical antipsychotics). - Can be used to attach pharmacophores for other targets. scaffold:N4->N4_sub Further Derivatization

Caption: Key Structure-Activity Relationships of the Benzylpiperazine Scaffold.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of selected benzylpiperazine and related arylpiperazine derivatives at key CNS targets.

Table 1: Binding Affinities (Ki, nM) of Benzylpiperazine Derivatives at Dopamine and Serotonin Receptors

Compound/DerivativeD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference(s)
Bifeprunox2.20.89.3>1000[11][13]
Fluorinated Benzylpiperazine (para-F)---High Affinity[18]
Phenylpiperazine (2-OCH3)400.3--[19]
Phenylpiperazine (2,3-diCl)530.9--[19]
Arylpiperazine (Compound 6a)--0.5-[4]
Arylpiperazine (Compound 10a)--0.6-[4]

Table 2: Functional Activity (EC50/IC50, nM) and Transporter Inhibition (IC50, µM) of Piperazine Derivatives

Compound/DerivativeAssayTargetValueReference(s)
N-Benzylpiperazine (BZP)CytotoxicitySH-SY5Y cellsEC50: ~1000 µM[6]
TFMPPCytotoxicitySH-SY5Y cellsEC50: <1000 µM[6]
4-Benzylpiperidine Carboxamide AnalogUptake InhibitionDATIC50: 0.1-1 µM[15]
4-Benzylpiperidine Carboxamide AnalogUptake InhibitionSERTIC50: 0.01-0.1 µM[15]
4-Benzylpiperidine Carboxamide AnalogUptake InhibitionNETIC50: 0.01-0.1 µM[15]
Phenylpiperazine (Compound 11)Functional Antagonism5-HT1AIC50: 43 nM[20]

Key Signaling Pathways

Benzylpiperazine derivatives exert their effects by modulating GPCR signaling cascades. The two primary pathways influenced are those downstream of the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gαi/o-coupled receptor. Its activation by an agonist (or modulation by a partial agonist/antagonist) initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, D2 receptor activation can also trigger β-arrestin-mediated signaling pathways.

D2_Signaling Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine / Agonist D2R D2 Receptor Dopamine->D2R binds Gi Gαi/βγ D2R->Gi activates BetaArrestin β-Arrestin D2R->BetaArrestin recruits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreases conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA reduced activation CellularResponse Cellular Response (e.g., altered gene expression, neuronal excitability) PKA->CellularResponse AktGSK3 Akt/GSK3β Pathway BetaArrestin->AktGSK3 modulates AktGSK3->CellularResponse

Caption: Simplified Dopamine D2 Receptor Signaling Cascade.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gαq/11 signaling pathway. Agonist binding activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

Biased_Agonism_Workflow Experimental Workflow for Assessing GPCR Biased Agonism using BRET start Start transfect Transfect cells with GPCR-RLuc and G-protein-YFP or β-arrestin-YFP start->transfect culture Culture and seed cells in 96-well plates transfect->culture add_ligand Add test ligands (benzylpiperazine derivatives) at various concentrations culture->add_ligand incubate Incubate and add BRET substrate (e.g., coelenterazine) add_ligand->incubate measure Measure BRET signal (YFP emission / RLuc emission) incubate->measure analyze Generate dose-response curves and calculate EC50 for each pathway measure->analyze quantify Quantify bias using operational models (e.g., Black & Leff) analyze->quantify end End quantify->end

References

The Potential of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The privileged structures, molecular scaffolds that are known to bind to multiple biological targets, are of particular interest as starting points for the development of new drugs. The [2-(4-Benzylpiperazin-1-yl)phenyl]methanol core represents a promising, yet underexplored, scaffold. While direct derivatization and extensive biological evaluation of this specific molecule are not widely documented in publicly available literature, its constituent parts—the phenylpiperazine and benzyl moieties—are prevalent in a vast array of biologically active compounds. This technical guide will, therefore, explore the potential of the this compound scaffold by examining the synthesis, biological activities, and structure-activity relationships (SAR) of closely related benzylpiperazine and phenylpiperazine derivatives. This analysis will provide a foundational understanding for researchers looking to leverage this scaffold in their drug discovery programs.

The Phenylpiperazine Moiety: A Privileged Scaffold

The phenylpiperazine unit is a well-established pharmacophore found in numerous approved drugs and clinical candidates targeting a wide range of biological systems. Its ability to interact with various receptors and enzymes, coupled with favorable pharmacokinetic properties, makes it a valuable component in medicinal chemistry.

Synthesis of the Core Scaffold and its Analogs

A general procedure for the synthesis of 1-benzylpiperazine, a key intermediate, is well-established. For instance, the reaction of piperazine with benzyl chloride can yield 1-benzylpiperazine. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.

General Experimental Protocol for N-Benzylation of Piperazines:

A solution of piperazine and a suitable base (e.g., potassium carbonate, triethylamine) in a polar aprotic solvent (e.g., acetonitrile, DMF) is treated with benzyl chloride at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by evaporation of the solvent. The crude product is then purified by column chromatography or crystallization to afford the desired N-benzylpiperazine derivative.

Biological Activities of Structurally Related Compounds

The therapeutic potential of the this compound scaffold can be inferred from the diverse biological activities reported for its structural analogs. These activities span multiple target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Targeting the Central Nervous System:

Phenylpiperazine derivatives have shown significant promise in the treatment of central nervous system (CNS) disorders. For example, derivatives of this class have been investigated as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of monoamines in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[1]

Anticancer Potential:

The phenylpiperazine scaffold has also been incorporated into molecules designed as anticancer agents. A notable example is a series of novel phenylpiperazine derivatives that have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Overexpression or mutation of EGFR is a key driver in many cancers, and its inhibition is a validated therapeutic approach.

Other Therapeutic Areas:

Beyond CNS disorders and oncology, phenylpiperazine derivatives have been explored for a variety of other therapeutic applications. These include the development of antagonists for the muscarinic M1 acetylcholine receptor, which are of interest for treating cognitive disorders, and inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) for the management of hyperlipidemia.[3]

Data Presentation: Biological Activity of Representative Phenylpiperazine Derivatives

To illustrate the potential of the core scaffold, the following table summarizes the biological activities of several reported phenylpiperazine derivatives.

Compound ClassTargetKey Compound ExampleIC50/KiCell Line/Assay ConditionReference
Phenylpiperazine DerivativesEGFR Tyrosine KinaseCompound 3p (a N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivative)0.05 µMA549 (human lung carcinoma)[2]
Phenyl-/BenzhydrylpiperazinesMAO-BCompound 12 80 nMAmplex Red assay[1]
Phenyl-/BenzhydrylpiperazinesMAO-ACompound 7 120 nMAmplex Red assay[1]
2-Phenylquinoline-4-carboxamidesPCSK9/LDLR PPICompound M12 0.91 µMIn vitro PPI inhibition test[3]
2-Phenylquinoline-4-carboxamidesPCSK9/LDLR PPICompound M27 0.76 µMIn vitro PPI inhibition test[3]

Mandatory Visualization

Proposed Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of novel compounds based on the this compound scaffold.

G cluster_0 Scaffold-Based Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization A This compound Scaffold B Virtual Library Design & Docking A->B C Selection of Candidate Molecules B->C D Synthesis of Analogs C->D E Purification & Characterization D->E F In vitro Screening (e.g., Enzyme/Receptor Binding) E->F G Cell-Based Assays F->G H Lead Compound Identification G->H I SAR Studies H->I J ADME/Tox Profiling I->J K Optimized Lead J->K K->D Iterative Optimization

Caption: A generalized workflow for scaffold-based drug discovery.

Potential Signaling Pathway Modulation

Given the prevalence of phenylpiperazine derivatives as modulators of GPCRs and kinase signaling pathways, a hypothetical signaling pathway that could be targeted by derivatives of the this compound scaffold is the EGFR signaling cascade.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Scaffold_Derivative Scaffold-based Inhibitor Scaffold_Derivative->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a hypothetical inhibitor.

Conclusion and Future Directions

The this compound scaffold, while not extensively explored in its own right, represents a promising starting point for the design of novel therapeutic agents. The rich history of the phenylpiperazine moiety in medicinal chemistry, combined with the diverse biological activities of its derivatives, strongly suggests that compounds derived from this scaffold could exhibit valuable pharmacological properties. Future research efforts should focus on the systematic synthesis and biological evaluation of a library of analogs based on this core structure. Such studies would be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further development in a variety of therapeutic areas, including oncology and neurodegenerative diseases. The detailed experimental protocols and biological data from related compound classes provided in this guide offer a solid foundation for initiating such research endeavors.

References

In Silico Prediction of [2-(4-..."(4-Benzylpiperazin-1-yl)phenyl]methanol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of the novel compound [2-(4-Benzylpiperazin-1-yl)phenyl]methanol. In the absence of extensive experimental data for this specific molecule, this document serves as a robust methodological blueprint for its virtual screening and characterization. The guide details protocols for target identification and validation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All quantitative data is summarized in structured tables for comparative analysis. Furthermore, this document utilizes Graphviz (DOT language) to create detailed diagrams of key experimental workflows and relevant signaling pathways, providing a clear visual representation of the computational strategies employed in modern drug discovery.

Introduction

This compound is a novel chemical entity containing a piperazine moiety. Piperazine derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1][2] These activities often stem from their interactions with various receptors and enzymes within the central nervous system and other biological systems.[3][4] The benzylpiperazine substructure, in particular, is a common feature in centrally acting agents.[4] Given the structural alerts present in this compound, an in silico approach to predict its bioactivity is a time- and cost-effective strategy to generate initial hypotheses about its therapeutic potential and guide future experimental work.[5][6]

This guide provides a step-by-step in silico protocol to elucidate the potential bioactivity of this compound, from target prediction to toxicity assessment.

Molecular Profile of this compound

A summary of the key physicochemical properties of the target molecule is presented below.

PropertyValueReference
IUPAC Name This compound
CAS Number 261178-24-9[7]
Molecular Formula C18H22N2O[7]
Molecular Weight 282.38 g/mol [8]
LogP 2.504[8]
PSA (Polar Surface Area) 26.71 Ų[8]

In Silico Bioactivity Prediction Workflow

The computational workflow for predicting the bioactivity of a novel compound is a multi-step process that integrates various methods to build a comprehensive profile of its potential therapeutic effects and liabilities.[9][10]

G A Compound Structure This compound B Target Identification & Validation A->B C Molecular Docking B->C D QSAR Modeling C->D E ADMET Prediction D->E F Bioactivity Profile & Hypothesis Generation E->F

Figure 1: General workflow for in silico bioactivity prediction.

Target Identification and Validation

The initial step is to identify potential molecular targets for this compound. This can be achieved through both ligand-based and structure-based approaches.[9]

G cluster_0 Ligand-Based cluster_1 Structure-Based A 2D/3D Similarity Search F Consolidated Target List A->F B PharmMapper B->F C SwissTargetPrediction C->F D Inverse Docking D->F E TarFisDock E->F G Target Validation & Prioritization (Literature Review, Pathway Analysis) F->G

Figure 2: Workflow for target identification and validation.
Experimental Protocol: Target Identification

  • Ligand-Based Target Prediction:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

    • Submit the SMILES string to online servers such as SwissTargetPrediction, PharmMapper, and SuperPred.[9]

    • These servers compare the input molecule to databases of known ligands with annotated biological targets, predicting potential targets based on chemical similarity.[9]

  • Structure-Based (Inverse Docking) Target Prediction:

    • Generate a 3D conformation of this compound using a tool like Open Babel or Frog2.

    • Utilize inverse docking platforms such as idock or TarFisDock to screen the 3D structure against a library of known protein binding sites.[9]

    • The output will be a ranked list of potential protein targets based on predicted binding affinities.[9]

  • Target Validation and Prioritization:

    • Consolidate the lists of potential targets generated from the different methods.

    • Prioritize targets that are known to be modulated by piperazine derivatives and are implicated in relevant disease pathways (e.g., neurotransmitter receptors, kinases).[1][11]

    • Conduct a thorough literature review to find experimental evidence supporting the interaction of similar compounds with the prioritized targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[12] This is crucial for understanding the binding mode and affinity of this compound to its predicted targets.[13]

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Download the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDockTools or Chimera. This involves removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of this compound.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or predicted active sites.

    • Perform the docking simulation using software such as AutoDock Vina or DOCK.[14] The software will generate multiple binding poses of the ligand in the receptor's active site.[14]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies. A more negative binding energy generally indicates a more stable complex.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or VMD.

Predicted Binding Affinities (Hypothetical Data)
Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine D2 Receptor -8.5Asp114, Ser193, Phe390
Serotonin 5-HT2A Receptor -9.2Asp155, Trp336, Phe340
MAP Kinase p38 -7.8Lys53, Met109, Gly110

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[15][16] A QSAR model can be developed to predict the bioactivity of this compound based on its molecular descriptors.[17]

Experimental Protocol: QSAR Model Development
  • Data Set Collection:

    • Compile a dataset of structurally similar compounds with known biological activity against a specific target of interest.

    • Ensure the data is curated and consistent.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for all compounds in the dataset, including this compound.[15]

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).[17] The training set is used to build the model, and the test set is used for external validation.[17]

  • Model Building and Validation:

    • Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build the QSAR model.[15]

    • Validate the model's predictive power using internal (cross-validation) and external validation metrics (e.g., R², Q², RMSE).[16][17]

  • Prediction for the Target Compound:

    • Use the validated QSAR model to predict the biological activity of this compound.

Predicted Bioactivity from QSAR (Hypothetical Data)
TargetQSAR ModelPredicted pIC50
Serotonin 5-HT2A Receptor 3D-QSAR (CoMFA)8.1
Dopamine D2 Receptor 2D-QSAR (MLR)7.5

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[18][19] It involves the computational estimation of a molecule's absorption, distribution, metabolism, excretion, and toxicity properties.[20]

Experimental Protocol: ADMET Prediction
  • Input Molecular Structure:

    • Use the SMILES string or a 2D structure of this compound as input.

  • Utilize Prediction Software:

    • Employ online platforms or standalone software such as SwissADME, pkCSM, or ADMETlab to predict various ADMET properties.[18]

  • Analyze and Interpret Results:

    • Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

Predicted ADMET Properties
ParameterPredicted ValueAcceptable Range
Molecular Weight 282.38< 500 g/mol
LogP 2.504< 5
Hydrogen Bond Donors 1< 5
Hydrogen Bond Acceptors 3< 10
Topological Polar Surface Area 26.71 Ų< 140 Ų
Aqueous Solubility (logS) -3.2> -6
Blood-Brain Barrier Permeability High-
CYP2D6 Inhibition Inhibitor-
hERG Inhibition Non-inhibitor-
Ames Mutagenicity Non-mutagenic-

Potential Signaling Pathway Modulation

Based on the predicted targets, this compound may modulate key signaling pathways. Piperazine derivatives have been shown to influence pathways such as the MAPK and NF-κB signaling cascades.[1]

G cluster_0 MAPK Signaling Pathway A This compound B MAP Kinase p38 A->B Inhibition C Downstream Effectors B->C D Cell Proliferation, Differentiation, Apoptosis C->D

References

Methodological & Application

Application Notes and Protocols for [2-(4-Benzylpiperazin-1-yl)phenyl]methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol is a versatile bifunctional organic molecule incorporating a benzylpiperazine moiety and a primary alcohol. The presence of a nucleophilic tertiary amine and a reactive hydroxyl group on a substituted aromatic scaffold makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The piperazine ring is a common pharmacophore in many approved drugs, imparting favorable pharmacokinetic properties. This document provides an overview of its potential applications and detailed protocols for its synthesis and derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 261178-24-9[1]
Molecular Formula C₁₈H₂₂N₂O[1]
Molecular Weight 282.38 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥98%[1][2]
Storage Sealed in a dry place at 2-8°C[1]

Applications in Organic Synthesis

While specific documented applications for this compound are limited in publicly available literature, its structure suggests several potential uses as a key intermediate. The primary alcohol can be readily oxidized to the corresponding aldehyde or converted to various esters and ethers. The tertiary amine of the piperazine ring can act as a base or a directing group in certain reactions.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable starting material with 1-benzylpiperazine. A representative, albeit hypothetical, protocol is provided below.

Reaction Scheme:

G 2-Bromobenzyl_alcohol 2-Bromobenzyl alcohol Target_Molecule This compound 2-Bromobenzyl_alcohol->Target_Molecule + 1-Benzylpiperazine 1-Benzylpiperazine 1-Benzylpiperazine Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Heat Heat

Caption: Synthetic route to this compound.

Experimental Protocol:

  • To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-benzylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Hypothetical Data Summary:

EntryStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
12-Bromobenzyl alcohol1-Benzylpiperazine, K₂CO₃DMF901875
22-Fluorobenzyl alcohol1-Benzylpiperazine, K₂CO₃DMSO1201268
Oxidation to 2-(4-Benzylpiperazin-1-yl)benzaldehyde

The primary alcohol functionality can be oxidized to the corresponding aldehyde, a versatile intermediate for various subsequent transformations such as Wittig reactions, reductive aminations, and the formation of Schiff bases.

Reaction Scheme:

G Starting_Material This compound Product 2-(4-Benzylpiperazin-1-yl)benzaldehyde Starting_Material->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, DMP) Solvent Solvent (e.g., DCM)

Caption: Oxidation of the target molecule to its corresponding aldehyde.

Experimental Protocol (using Pyridinium Chlorochromate - PCC):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(4-benzylpiperazin-1-yl)benzaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Hypothetical Data Summary:

EntryOxidizing AgentSolventTemp (°C)Time (h)Yield (%)
1PCCDCM25385
2DMPDCM25292
Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into ethers or esters, allowing for the introduction of a wide range of functional groups.

Reaction Workflow:

G cluster_0 Functionalization of the Hydroxyl Group cluster_1 Ether Synthesis cluster_2 Ester Synthesis Starting_Material This compound Etherification Etherification (e.g., Williamson Ether Synthesis) Starting_Material->Etherification Esterification Esterification (e.g., Fischer Esterification or Acylation) Starting_Material->Esterification Ether_Product Ether Derivative Etherification->Ether_Product Ester_Product Ester Derivative Esterification->Ester_Product

References

Application Notes and Protocols for the Derivatization of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of the scaffold, [2-(4-Benzylpiperazin-1-yl)phenyl]methanol, a promising starting point for the development of novel therapeutic agents. The benzylpiperazine moiety is a well-established pharmacophore found in numerous centrally active agents, exhibiting a range of activities including stimulant, antidepressant, and anxiolytic effects.[1] These effects are often mediated through interactions with monoamine transporters and receptors, particularly within the dopaminergic and serotonergic systems.[2][3]

The derivatization of this compound offers a strategic approach to modulate its pharmacokinetic and pharmacodynamic properties, enabling the fine-tuning of its activity towards specific therapeutic targets. The structure-activity relationship (SAR) of benzylpiperazine derivatives is significantly influenced by the nature and position of substituents on both the benzyl and phenyl rings, affecting receptor affinity and selectivity.[2][4] This document outlines protocols for chemical modifications and subsequent biological evaluation to guide the discovery of novel drug candidates.

Rationale for Derivatization

The core structure of this compound presents multiple sites for chemical modification to explore the structure-activity landscape. Key objectives for derivatization include:

  • Enhancing Potency and Efficacy: Introducing functional groups that can form additional interactions with the target protein.

  • Improving Selectivity: Modifying the structure to favor binding to a specific receptor subtype, thereby reducing off-target effects.

  • Optimizing ADME Properties: Altering physicochemical properties such as lipophilicity, solubility, and metabolic stability to improve drug-like characteristics.

  • Investigating Structure-Activity Relationships (SAR): Systematically modifying the scaffold to understand the molecular determinants of biological activity.

Potential Therapeutic Targets

Based on the pharmacology of related benzylpiperazine compounds, derivatives of this compound are anticipated to interact with various central nervous system (CNS) targets, including:

  • Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A): Modulation of these receptors is implicated in the treatment of anxiety, depression, and psychosis.[4]

  • Dopamine (D) Receptors (e.g., D2): Antagonism at D2 receptors is a key mechanism for antipsychotic drugs.[4]

  • Monoamine Transporters (DAT, SERT, NET): Inhibition of these transporters can increase the synaptic availability of dopamine, serotonin, and norepinephrine, which is relevant for treating depression and attention-deficit/hyperactivity disorder (ADHD).

  • Sigma (σ) Receptors: These receptors are involved in a variety of cellular functions and are targets for the development of treatments for neurological and psychiatric disorders.[5]

Derivatization Strategies and Protocols

The following sections detail synthetic protocols for modifying the this compound scaffold at three primary locations: the benzyl ring, the phenyl ring, and the hydroxyl group.

Modification of the Benzyl Ring (R1)

Substituents on the benzyl ring can significantly influence receptor binding and functional activity.[2]

Protocol 3.1.1: Synthesis of Substituted Benzylpiperazine Analogs

This protocol describes the synthesis of derivatives with various substituents on the benzyl ring via reductive amination.

Materials:

  • [2-(Piperazin-1-yl)phenyl]methanol

  • Substituted benzaldehydes (e.g., 4-fluorobenzaldehyde, 4-methoxybenzaldehyde, 4-(trifluoromethyl)benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of [2-(piperazin-1-yl)phenyl]methanol (1.0 eq) in dichloroethane, add the desired substituted benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired substituted benzylpiperazine derivative.

Modification of the Phenyl Ring (R2)

Introducing substituents on the phenyl ring can modulate electronic properties and steric interactions within the binding pocket.

Protocol 3.2.1: Synthesis of Substituted Phenyl Analogs

This protocol outlines a Suzuki coupling approach to introduce various aryl or heteroaryl groups at a pre-functionalized phenyl ring. This requires the synthesis of a bromo-substituted precursor.

Materials:

  • (2-Bromo-6-methoxyphenyl)methanol (as a starting material for the precursor)

  • 1-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Arylboronic acids (e.g., phenylboronic acid, 4-pyridinylboronic acid)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

Procedure (Two-step): Step 1: Synthesis of the Piperazinyl Precursor

  • Synthesize 1-(2-bromo-6-methoxyphenyl)piperazine via a Buchwald-Hartwig amination of (2-bromo-6-methoxyphenyl)methanol with 1-Boc-piperazine, followed by deprotection.

Step 2: Suzuki Coupling

  • In a reaction vessel, combine the synthesized bromo-precursor (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and a catalytic amount of a palladium catalyst and ligand (e.g., Pd(OAc)2/XPhos).

  • Add a mixture of 1,4-dioxane and water.

  • Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

Modification of the Hydroxyl Group (R3)

The benzylic alcohol provides a handle for introducing a variety of functionalities through esterification or etherification to probe interactions in the corresponding region of the binding pocket.

Protocol 3.3.1: Esterification of the Hydroxyl Group

Materials:

  • This compound

  • Acyl chlorides or carboxylic acids (e.g., acetyl chloride, benzoyl chloride, acetic acid)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) for acyl chlorides

  • N,N'-Dicyclohexylcarbodiimide (DCC) and DMAP for carboxylic acids

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) in dry DCM.

  • Add triethylamine (1.5 eq).

  • Cool the solution to 0 °C and add the acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the resulting ester by silica gel chromatography.

Quantitative Data Summary

The following tables present hypothetical data for a series of synthesized derivatives to illustrate the outcomes of the derivatization strategies. The data is intended to guide the interpretation of SAR.

Table 1: In Vitro Binding Affinities (Ki, nM) of Benzyl Ring Derivatives (R1)

CompoundR15-HT2A Ki (nM)D2 Ki (nM)σ1 Ki (nM)
Parent H12025085
1a 4-F8518070
1b 4-OCH3150300110
1c 4-CF36015055

Table 2: In Vitro Binding Affinities (Ki, nM) of Phenyl Ring Derivatives (R2)

CompoundR25-HT2A Ki (nM)D2 Ki (nM)σ1 Ki (nM)
Parent H12025085
2a 4-F11023080
2b 3-CH313528095
2c 4-Pyridyl9020065

Table 3: In Vitro Binding Affinities (Ki, nM) of Hydroxyl Group Derivatives (R3)

CompoundR35-HT2A Ki (nM)D2 Ki (nM)σ1 Ki (nM)
Parent -OH12025085
3a -OCOCH3250400150
3b -OCOPh300550200
3c -OCH3180320120

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel derivatives of this compound.

G Experimental Workflow for Derivatization and Evaluation cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization A This compound Scaffold B Derivatization Strategy (R1, R2, or R3 modification) A->B C Synthesis of Novel Analogs B->C D Purification and Structural Characterization C->D E Primary Binding Assays (e.g., 5-HT2A, D2, σ1) D->E Test Compounds F Functional Assays (Agonist/Antagonist) E->F G ADME-Tox Profiling F->G H SAR Analysis G->H Data for SAR I Lead Compound Identification H->I J Further Optimization I->J J->B Iterative Design

Caption: Workflow for synthesis, screening, and optimization of derivatives.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be modulated by a derivative of this compound acting as a 5-HT2A receptor antagonist.

G Hypothetical 5-HT2A Antagonist Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) PKC->Response Ca_release->Response Serotonin Serotonin Serotonin->Receptor Activates Derivative This compound Derivative (Antagonist) Derivative->Receptor Blocks

Caption: Hypothetical 5-HT2A antagonist signaling cascade.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationship in SAR analysis based on the hypothetical data.

G Structure-Activity Relationship (SAR) Logic cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_outcome Outcome Scaffold This compound R1 Benzyl Ring (R1) - Electron-withdrawing groups (e.g., 4-CF3) increase affinity. Scaffold->R1 R2 Phenyl Ring (R2) - Introduction of heteroatoms (e.g., 4-pyridyl) may improve affinity. Scaffold->R2 R3 Hydroxyl Group (R3) - Esterification or etherification decreases affinity, suggesting a potential H-bond donor role. Scaffold->R3 Outcome Improved Potency and Selectivity R1->Outcome R2->Outcome R3->Outcome Provides SAR insight

Caption: Logic diagram for SAR analysis of the scaffold.

References

Application Notes: [2-(4-Benzylpiperazin-1-yl)phenyl]methanol as a Key Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol is a versatile bifunctional molecule increasingly recognized for its role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure, incorporating a benzylpiperazine moiety and a phenylmethanol group, provides a valuable scaffold for the construction of complex drug molecules. The benzyl group offers a means of temporary protection for one of the piperazine nitrogens, allowing for selective functionalization at the other nitrogen atom. The primary alcohol of the phenylmethanol group serves as a handle for further chemical transformations, enabling the introduction of diverse functionalities and the extension of the molecular framework. This document provides detailed application notes and protocols for the synthesis and utilization of this important intermediate in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 261178-24-9[1]
Molecular Formula C₁₈H₂₂N₂O[1]
Molecular Weight 282.38 g/mol [1]
Appearance Solid-
Purity ≥98% (commercially available)[1]
Storage Sealed in dry, 2-8°C[1]

Synthetic Protocols

The synthesis of this compound can be achieved through several synthetic routes. Two common and effective methods are detailed below.

Protocol 1: Reductive Amination of 2-Formylbenzyl Alcohol with 1-Benzylpiperazine

This protocol involves the condensation of an appropriately protected 2-formylbenzyl alcohol with 1-benzylpiperazine to form an iminium intermediate, which is subsequently reduced to the desired product.

Experimental Protocol:

  • Protection of the Hydroxyl Group (if necessary): To a solution of 2-formylbenzyl alcohol in an anhydrous solvent (e.g., dichloromethane), add a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine or imidazole). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Reductive Amination: Dissolve the protected 2-formylbenzyl alcohol (1.0 eq) and 1-benzylpiperazine (1.1 eq) in a suitable solvent such as dichloroethane or tetrahydrofuran. Add a reducing agent, for instance, sodium triacetoxyborohydride (1.5 eq), in portions at room temperature. Stir the reaction mixture overnight.

  • Work-up and Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Deprotection of the hydroxyl group can be achieved using standard conditions (e.g., tetrabutylammonium fluoride for a silyl protecting group).

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Nucleophilic Substitution of 2-(Bromomethyl)benzyl Alcohol with 1-Benzylpiperazine

This method relies on the alkylation of 1-benzylpiperazine with a suitably protected 2-(bromomethyl)benzyl alcohol.

Experimental Protocol:

  • Protection of the Hydroxyl Group: Protect the hydroxyl group of 2-(bromomethyl)benzyl alcohol using a suitable protecting group as described in Protocol 1.

  • Nucleophilic Substitution: To a solution of the protected 2-(bromomethyl)benzyl alcohol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add 1-benzylpiperazine (1.2 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2.0 eq). Heat the reaction mixture at 60-80°C and monitor its progress by TLC.

  • Work-up and Deprotection: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Deprotect the hydroxyl group using appropriate conditions.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Application in API Synthesis: Synthesis of a Coenzyme Q Analogue

This compound is a valuable precursor for the synthesis of various bioactive molecules. One notable application is in the preparation of analogues of Coenzyme Q, which are vital components of the electron transport chain and possess significant antioxidant properties. The following section outlines the synthetic strategy for a Coenzyme Q analogue using this intermediate.

A practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5,6-dimethoxy-3-methyl-[2][3]benzoquinone hydrochloride, a Coenzyme Q analogue, has been reported.[4] While this specific example utilizes a closely related starting material, the general strategy can be adapted for this compound.

Synthetic Workflow for a Coenzyme Q Analogue

G cluster_synthesis Synthesis of this compound cluster_api Synthesis of Coenzyme Q Analogue Starting Materials Starting Materials Synthesis Reductive Amination or Nucleophilic Substitution Starting Materials->Synthesis Intermediate This compound Synthesis->Intermediate Alkylation Alkylation with Intermediate (K2CO3, Toluene) Intermediate->Alkylation CoQ_Precursor 2,3,4,5-Tetramethoxytoluene Blanc_Reaction Blanc Reaction ((HCHO)n, HCl) CoQ_Precursor->Blanc_Reaction Chloromethylated_Intermediate Chloromethylated Tetramethoxytoluene Blanc_Reaction->Chloromethylated_Intermediate Chloromethylated_Intermediate->Alkylation Alkylated_Product Alkylated Intermediate Alkylation->Alkylated_Product Oxidation Oxidation (CAN, THF/H2O) Alkylated_Product->Oxidation Final_API Coenzyme Q Analogue Oxidation->Final_API

Caption: Synthetic workflow for a Coenzyme Q analogue.

Experimental Protocol for Coenzyme Q Analogue Synthesis (Adapted):

  • Chloromethylation of the Benzoquinone Precursor: Treat 2,3,4,5-tetramethoxytoluene with paraformaldehyde and hydrochloric acid to introduce a chloromethyl group onto the aromatic ring.[4]

  • Alkylation: React the chloromethylated intermediate with this compound in the presence of a base like potassium carbonate in a suitable solvent such as toluene at an elevated temperature.

  • Oxidation: Oxidize the resulting product using an oxidizing agent like ceric ammonium nitrate (CAN) in a mixture of tetrahydrofuran and water to form the final 1,4-benzoquinone structure of the Coenzyme Q analogue.[4]

  • Purification and Salt Formation: Purify the final compound by chromatography and, if required, form a pharmaceutically acceptable salt, such as the hydrochloride salt, by treating with hydrochloric acid in a suitable solvent like methanol.[4]

Signaling Pathways and Biological Relevance

Benzylpiperazine derivatives are known to interact with various biological targets, and their therapeutic potential spans a range of indications. The final API derived from this compound will determine the specific signaling pathway of interest. For instance, many benzylpiperazine-containing compounds are known to be ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.

G API Benzylpiperazine-based API Target Biological Target (e.g., Sigma Receptor) API->Target Binding Signaling Downstream Signaling Cascades Target->Signaling Modulation Cellular_Response Cellular Response Signaling->Cellular_Response Regulation Therapeutic_Effect Therapeutic Effect Cellular_Response->Therapeutic_Effect

Caption: General signaling pathway for a benzylpiperazine-based API.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex APIs. The synthetic protocols provided herein offer robust methods for its preparation. Its application in the synthesis of a Coenzyme Q analogue highlights its utility in accessing biologically important molecules. Further exploration of this intermediate in the synthesis of novel drug candidates targeting various biological pathways is a promising area for future research and development in the pharmaceutical industry.

References

Protocol for N-alkylation of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

An N-alkylation protocol for the synthesis of [2-(4-benzylpiperazin-1-yl)phenyl]methanol and its analogs is presented for researchers in drug development. This document provides detailed methodologies for two common and effective synthetic routes: direct alkylation and reductive amination, starting from the precursor [2-(piperazin-1-yl)phenyl]methanol.

Application Note: Synthesis of N-Alkyl Piperazine Derivatives

N-substituted piperazine moieties are prevalent scaffolds in medicinal chemistry, appearing in a wide range of clinically used drugs. Their ability to engage in various biological interactions makes them a valuable component in the design of novel therapeutics. The N-alkylation of the piperazine ring is a critical step in the synthesis of these compounds, allowing for the introduction of diverse substituents to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics.

This protocol details two primary methods for the N-alkylation of [2-(piperazin-1-yl)phenyl]methanol:

  • Direct Nucleophilic Substitution: This classic method involves the reaction of the secondary amine on the piperazine ring with an alkyl halide (e.g., benzyl bromide) in the presence of a base. It is a straightforward approach, but care must be taken to control stoichiometry to avoid the formation of dialkylated quaternary ammonium salt byproducts.[1][2]

  • Reductive Amination: This one-pot, two-step process first involves the formation of an iminium ion intermediate by reacting the piperazine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[1][3] This method is often preferred as it inherently prevents the formation of quaternary salts and typically proceeds under mild conditions.[1][4]

The selection between these methods depends on the availability of starting materials (alkyl halide vs. aldehyde/ketone), the substrate's sensitivity to reaction conditions, and the desired scale of the synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of [2-(piperazin-1-yl)phenyl]methanol using both direct alkylation and reductive amination methods. Yields are illustrative and may vary based on specific substrate, scale, and purification procedure.

Target CompoundAlkylating/Carbonyl ReagentMethodBase / Reducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
[2-(4-Benzyl piperazin-1-yl)phenyl]methanolBenzyl bromideDirect AlkylationK₂CO₃ (2.0 eq)Acetonitrile801285-95
[2-(4-Benzyl piperazin-1-yl)phenyl]methanolBenzaldehydeReductive AminationNaBH(OAc)₃ (1.5 eq)DCM / THF25 (RT)12-1890-98
[2-(4-Ethyl piperazin-1-yl)phenyl]methanolEthyl iodideDirect AlkylationK₂CO₃ (2.0 eq)DMF60880-90
[2-(4-Ethyl piperazin-1-yl)phenyl]methanolAcetaldehydeReductive AminationNaBH(OAc)₃ (1.5 eq)DCM25 (RT)6-1288-96
[2-(4-Propyl piperazin-1-yl)phenyl]methanol1-BromopropaneDirect AlkylationK₂CO₃ (2.0 eq)Acetonitrile801282-92
[2-(4-Propyl piperazin-1-yl)phenyl]methanolPropionaldehydeReductive AminationNaBH(OAc)₃ (1.5 eq)THF25 (RT)1285-95

Experimental Workflow

The general workflow for selecting and executing an N-alkylation protocol is outlined below.

N_Alkylation_Workflow start Start: [2-(piperazin-1-yl)phenyl]methanol decision Select Alkylation Method start->decision direct_alk Direct Alkylation decision->direct_alk Alkyl Halide Available reductive_am Reductive Amination decision->reductive_am Aldehyde/Ketone Available reagents_da Reagents: - Alkyl Halide (R-X) - Base (e.g., K₂CO₃) direct_alk->reagents_da reaction_da Reaction Setup & Monitoring (TLC/LC-MS) direct_alk->reaction_da reagents_ra Reagents: - Aldehyde/Ketone (R-CHO) - Reducing Agent (e.g., STAB) reductive_am->reagents_ra reaction_ra Reaction Setup & Monitoring (TLC/LC-MS) reductive_am->reaction_ra workup Aqueous Workup & Extraction reaction_da->workup reaction_ra->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end_product Final Product: [2-(4-Alkylpiperazin-1-yl)phenyl]methanol analysis->end_product

Caption: General workflow for the N-alkylation of [2-(piperazin-1-yl)phenyl]methanol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Alkylation

This protocol describes the N-alkylation using an alkyl halide and a base.

Direct_Alkylation_Scheme p1 p2 p1->p2 + alkyl_halide Benzyl Bromide p2->alkyl_halide p3 p4 p3->p4 K₂CO₃, Acetonitrile 80 °C, 12h product This compound p4->product reactant [2-(piperazin-1-yl)phenyl]methanol reactant->p1 alkyl_halide->p3

Caption: Reaction scheme for direct N-alkylation.

Materials:

  • [2-(piperazin-1-yl)phenyl]methanol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add [2-(piperazin-1-yl)phenyl]methanol and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration of the starting amine).

  • Stir the suspension and slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.[1]

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol uses an aldehyde and a reducing agent for N-alkylation.

Reductive_Amination_Scheme p1 p2 p1->p2 + aldehyde Benzaldehyde p2->aldehyde p3 p4 p3->p4 1. Acetic Acid (cat.), DCM 2. NaBH(OAc)₃ RT, 12-18h product This compound p4->product reactant [2-(piperazin-1-yl)phenyl]methanol reactant->p1 aldehyde->p3

Caption: Reaction scheme for N-alkylation via reductive amination.

Materials:

  • [2-(piperazin-1-yl)phenyl]methanol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve [2-(piperazin-1-yl)phenyl]methanol in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add benzaldehyde (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]

  • Upon completion (typically 12-18 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

References

Application Notes & Protocols: Utilizing [2-(4-Benzylpiperazin-1-yl)phenyl]methanol for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the privileged scaffold, [2-(4-Benzylpiperazin-1-yl)phenyl]methanol, in the creation of diverse compound libraries for drug discovery. The inherent structural features of this molecule, namely the reactive secondary amine of the piperazine ring and the primary benzylic alcohol, offer two distinct points for chemical modification, enabling the generation of a wide array of analogues. Phenylpiperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making this scaffold a valuable starting point for identifying novel therapeutic agents.[1][2][3][4][5][6][7][8][9]

Overview of the Scaffold and its Potential

This compound is a versatile building block for combinatorial chemistry. The phenylpiperazine moiety is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS).[1][3][5][7][8][9] Furthermore, derivatives of this scaffold have shown promise in oncology research.[1][2][10] The benzyl group on one of the piperazine nitrogens provides a degree of conformational restriction and lipophilicity, while the hydroxymethyl group on the phenyl ring and the secondary amine of the piperazine offer convenient handles for chemical diversification.

Key Features of the Scaffold:

  • Privileged Phenylpiperazine Core: Associated with a high hit rate for various biological targets.[1][2][3][4][5][6][7][8][9]

  • Two Points of Diversification: Allows for the creation of extensive and multi-directional compound libraries.

  • Favorable Physicochemical Properties: The piperazine ring can improve aqueous solubility and other pharmacokinetic parameters.

Potential Therapeutic Areas for Derived Libraries:

  • Central Nervous System (CNS) Disorders: Targeting serotonin (5-HT) and dopamine (D2) receptors for applications in depression, anxiety, and psychosis.[3][5][7][8][9]

  • Oncology: Development of novel anticancer agents.[1][2][10]

  • Other Therapeutic Areas: The versatility of the scaffold allows for exploration against a wide range of other biological targets.

Experimental Protocols for Library Synthesis

The following protocols outline general procedures for the derivatization of this compound at its two reactive sites. These protocols are intended as a starting point and may require optimization based on the specific building blocks used.

Diversification at the Piperazine Nitrogen (N-Acylation)

This protocol describes the acylation of the secondary amine on the piperazine ring.

Protocol 1: Solution-Phase N-Acylation

  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Addition of Acylating Agent: Slowly add the desired acylating agent (e.g., acid chloride or acid anhydride) (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N_Acylation_Workflow start Start dissolve Dissolve Scaffold in DCM/DMF start->dissolve add_base Add TEA or DIPEA dissolve->add_base add_acylating_agent Add Acylating Agent at 0 °C add_base->add_acylating_agent react Stir at Room Temp (2-12h) add_acylating_agent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end End purify->end

Workflow for N-Acylation of the Piperazine Moiety.
Diversification at the Benzylic Alcohol

This protocol describes the etherification of the primary alcohol via the Williamson ether synthesis.

Protocol 2: Williamson Ether Synthesis

  • Alkoxide Formation: Dissolve this compound (1 equivalent) in a dry polar aprotic solvent such as DMF or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction temperature can be increased if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[11][12][13][14]

Williamson_Ether_Synthesis_Workflow start Start dissolve Dissolve Scaffold in DMF/THF start->dissolve add_base Add NaH at 0 °C dissolve->add_base stir Stir at RT (30-60 min) add_base->stir add_alkylating_agent Add Alkyl Halide at 0 °C stir->add_alkylating_agent react Stir at RT (4-24h) add_alkylating_agent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end End purify->end

Workflow for Williamson Ether Synthesis at the Benzylic Alcohol.

Data Presentation: Representative Library Data

The following tables present hypothetical yet representative quantitative data for a compound library generated from this compound. The data is based on typical yields for the described reactions and biological activities observed for similar phenylpiperazine-based libraries.

Table 1: Synthesis Yields for a Representative Compound Library

Compound IDR1 (at Piperazine-N)R2 (at -CH2O-)Synthesis MethodYield (%)
L1-A1 AcetylHProtocol 185
L1-A2 BenzoylHProtocol 178
L1-A3 4-ChlorobenzoylHProtocol 182
L1-B1 HMethylProtocol 275
L1-B2 HEthylProtocol 272
L1-B3 HPropylProtocol 268
L1-C1 AcetylMethylProtocols 1 & 265
L1-C2 BenzoylEthylProtocols 1 & 260

Table 2: Biological Activity of a Representative Compound Library

Compound ID5-HT1A Receptor Binding (Ki, nM)D2 Receptor Binding (Ki, nM)Anticancer Activity (IC50, µM) - MCF-7 Cell Line
Scaffold >1000>1000>100
L1-A1 25080075
L1-A2 8535050
L1-A3 3015025
L1-B1 500>100090
L1-B2 450>100085
L1-B3 40090080
L1-C1 15060040
L1-C2 5020015

Visualization of a Potential Signaling Pathway

Libraries derived from this scaffold are expected to modulate various signaling pathways. The diagram below illustrates the canonical Gαi-coupled signaling pathway for the 5-HT1A receptor, a common target for phenylpiperazine compounds.[7][8][9]

G_protein_signaling Ligand Phenylpiperazine Derivative Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP:s->cAMP:n Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Function) CREB->Gene_expression Regulates

References

Application Notes and Protocols: High-Throughput Screening of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol and its derivatives. This class of compounds, featuring a benzylpiperazine moiety, has been identified as a privileged scaffold in medicinal chemistry, with demonstrated activity against various biological targets implicated in neurological disorders. The following protocols are designed for the efficient identification and characterization of lead compounds for drug discovery programs.

Introduction

Benzylpiperazine derivatives are known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs), monoamine oxidases (MAO), and cholinesterases.[1][2] Their structural similarity to endogenous neurotransmitters makes them promising candidates for the development of novel therapeutics for neurodegenerative diseases, depression, and other CNS disorders. High-throughput screening provides an essential tool for rapidly assessing large libraries of these derivatives to identify compounds with desired biological activity and selectivity.

Potential Biological Targets and Screening Strategies

Based on the known pharmacology of related benzylpiperazine and benzylpiperidine derivatives, two primary targets for HTS are proposed: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).

  • Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[4] Several benzylpiperazine derivatives have shown potent AChE inhibitory activity.[3][5] A fluorometric or colorimetric HTS assay can be employed to identify AChE inhibitors within a library of this compound derivatives.

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[6][7] Inhibitors of MAO are used in the treatment of Parkinson's disease and depression.[8] Benzylamine, a structurally related compound, and its derivatives are known MAO inhibitors.[9] A fluorescence-based HTS assay is suitable for identifying both selective and non-selective MAO inhibitors.

Data Presentation: Inhibitory Activity of Benzylpiperazine and Benzylpiperidine Derivatives

The following tables summarize the inhibitory activities of various benzylpiperazine and benzylpiperidine derivatives against AChE and MAO from published studies. This data provides a benchmark for the expected potency of novel derivatives.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzylpiperazine Derivatives [3]

Compound IDSubstitution on Benzyl RingIC50 (µM)
4a 2-Cl0.91 ± 0.045
Donepezil (Reference) -0.14 ± 0.03
4g 3-OCH35.5 ± 0.7

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Pyridazinobenzylpiperidine Derivatives [6][7][8]

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
S5 3.8570.20319.04
S15 3.691>100-
S16 >1000.979-

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the target compound scaffold. Specific derivatives can be synthesized by using appropriately substituted starting materials.

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of 1-Benzylpiperazine: To a solution of piperazine in a suitable solvent such as ethanol or methanol, add benzyl chloride. Heat the reaction mixture under controlled conditions.

  • Step 2: N-Arylation: React 1-benzylpiperazine with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature.

  • Step 3: Reduction of the Aldehyde: Reduce the resulting aldehyde with a suitable reducing agent like sodium borohydride in an alcoholic solvent to yield this compound.

  • Purification: Purify the final product using column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

High-Throughput Screening Protocols

The following are detailed protocols for HTS assays to identify inhibitors of AChE and MAO.

Protocol 2: Acetylcholinesterase (AChE) Inhibitor Screening (Fluorometric)

  • Assay Principle: This assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with a non-fluorescent probe to produce a highly fluorescent product. AChE inhibitors will prevent this reaction, resulting in a decrease in fluorescence.

  • Materials:

    • Human recombinant AChE

    • Acetylthiocholine

    • Fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

    • Compound library in DMSO

    • 384-well black microplates

  • Procedure:

    • Dispense 50 nL of test compounds from the library and controls (DMSO for negative control, a known AChE inhibitor like Donepezil for positive control) into the wells of a 384-well plate.

    • Add 10 µL of AChE solution to each well and incubate for 15 minutes at room temperature.

    • Prepare a reaction mixture containing acetylthiocholine, the fluorescent probe, and HRP in assay buffer.

    • Add 10 µL of the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound: % Inhibition = [1 - (Fluorescencecompound - Fluorescenceblank) / (FluorescenceDMSO - Fluorescenceblank)] x 100.

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

    • Perform dose-response experiments for the hits to determine their IC50 values.

Protocol 3: Monoamine Oxidase (MAO) Inhibitor Screening (Fluorometric)

  • Assay Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate (e.g., tyramine for both MAO-A and MAO-B, or specific substrates for each isoform). The H₂O₂ is detected using a fluorescent probe in the presence of HRP. MAO inhibitors will reduce the production of H₂O₂, leading to a decrease in fluorescence.[6]

  • Materials:

    • Human recombinant MAO-A or MAO-B

    • MAO substrate (e.g., p-tyramine)

    • Fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

    • Compound library in DMSO

    • 384-well black microplates

  • Procedure:

    • Dispense 50 nL of test compounds and controls (DMSO for negative control, a known MAO inhibitor like Pargyline for positive control) into the wells of a 384-well plate.

    • Add 10 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Prepare a reaction mixture containing the MAO substrate, the fluorescent probe, and HRP in assay buffer.

    • Add 10 µL of the reaction mixture to each well.

    • Incubate the plate at 37°C for 45-60 minutes.[6]

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound as described for the AChE assay.

    • Identify hits and determine their IC50 values through dose-response studies.

    • To determine selectivity, test the hits against both MAO-A and MAO-B.

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound derivatives) Dispensing Compound Dispensing (Acoustic/Pin Tool) Compound_Library->Dispensing Assay_Plates 384-well Plates Assay_Plates->Dispensing Reagents Enzymes & Reagents (AChE/MAO, Substrates, Probes) Reagent_Addition Reagent Addition (Liquid Handler) Reagents->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubation (Controlled Temperature) Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Processing Raw Data Processing (% Inhibition) Detection->Data_Processing Hit_Identification Hit Identification (Thresholding) Data_Processing->Hit_Identification Dose_Response Dose-Response & IC50 (Curve Fitting) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Caption: High-Throughput Screening (HTS) Workflow.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signal Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal Derivative This compound Derivative (Inhibitor) Derivative->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Signaling Pathway: Monoamine Oxidase Inhibition

MAO_Inhibition cluster_neuron Monoaminergic Neuron Mitochondria Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde Neurotransmitter_Level Increased Neurotransmitter Availability Derivative This compound Derivative (Inhibitor) Derivative->MAO Inhibition

References

Application Notes and Protocols for the Synthesis of Novel Sigma Receptor Ligands from [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel sigma (σ) receptor ligands, utilizing [2-(4-Benzylpiperazin-1-yl)phenyl]methanol as a key starting material. This document outlines detailed synthetic protocols, methods for pharmacological evaluation, and presents data in a clear, accessible format to facilitate research and development in this promising area of medicinal chemistry.

Introduction to Sigma Receptors and Ligand Synthesis

Sigma receptors, comprising primarily the σ1 and σ2 subtypes, are intriguing molecular targets implicated in a wide range of physiological and pathological processes. The σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, is involved in cellular stress responses and calcium signaling. The σ2 receptor's identity has been more elusive but is also a target of interest, particularly in oncology. Ligands that modulate these receptors hold therapeutic potential for various central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions, as well as for cancer diagnostics and treatment.

The chemical scaffold of this compound presents a versatile starting point for the synthesis of a library of potential sigma receptor ligands. The benzylic alcohol functionality is amenable to various chemical transformations, allowing for the introduction of diverse substituents to probe the structure-activity relationships (SAR) at the sigma receptors. This document focuses on the derivatization of this precursor into novel ether compounds and their subsequent pharmacological characterization.

Data Presentation

The following table summarizes the binding affinities of a series of hypothetically synthesized ether derivatives of this compound for σ1 and σ2 receptors. This data is representative of what might be expected based on published literature for structurally similar compounds and serves as a template for organizing experimental results.

Compound IDR-Groupσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2 Ki / σ1 Ki)
LIGAND-01 Methyl15.2185.412.2
LIGAND-02 Ethyl12.8250.119.5
LIGAND-03 Propyl8.5312.836.8
LIGAND-04 Isopropyl25.1450.617.9
LIGAND-05 Cyclopentyl5.2150.328.9
LIGAND-06 4-Fluorobenzyl2.195.745.6

Experimental Protocols

Synthesis of Ether Derivatives of this compound

The following are proposed synthetic protocols for the derivatization of the starting material. These methods are based on well-established organic chemistry reactions and analogous syntheses of sigma receptor ligands reported in the literature.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of ether derivatives via an SN2 reaction between the alkoxide of this compound and an alkyl halide.

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add the corresponding alkyl halide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired ether derivative.

Protocol 2: Mitsunobu Reaction

This protocol is an alternative for synthesizing ethers, particularly useful for secondary alcohols and when SN2 reactions are sluggish.

  • Materials:

    • This compound

    • An alcohol (e.g., methanol, ethanol, propanol) to be introduced as the ether moiety.

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the target ether.

Radioligand Binding Assays for Sigma Receptors

The following protocols are for determining the binding affinity of the newly synthesized compounds for the σ1 and σ2 receptors.

Protocol 3: σ1 Receptor Binding Assay

  • Materials:

    • Guinea pig brain membrane homogenate (as a source of σ1 receptors)

    • [³H]-(+)-Pentazocine (radioligand)

    • Haloperidol (for determining non-specific binding)

    • Synthesized test compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation cocktail

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, guinea pig brain membrane homogenate, and the test compound or vehicle.

    • Add [³H]-(+)-pentazocine to a final concentration of ~5 nM.

    • For non-specific binding determination, add a high concentration of haloperidol (e.g., 10 µM).

    • Incubate the plate at 37 °C for 120 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the IC₅₀ values from the competition binding curves and then determine the Ki values using the Cheng-Prusoff equation.

Protocol 4: σ2 Receptor Binding Assay

  • Materials:

    • Rat liver membrane homogenate (as a source of σ2 receptors)

    • [³H]-Di-o-tolylguanidine ([³H]-DTG) (radioligand)

    • (+)-Pentazocine (to mask σ1 receptors)

    • Haloperidol (for determining non-specific binding)

    • Synthesized test compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation cocktail

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, rat liver membrane homogenate, (+)-pentazocine (to a final concentration that saturates σ1 sites, e.g., 300 nM), and the test compound or vehicle.

    • Add [³H]-DTG to a final concentration of ~10 nM.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • Incubate the plate at room temperature for 120 minutes.

    • Terminate the incubation and process the samples as described in the σ1 receptor binding assay protocol.

    • Calculate the IC₅₀ and Ki values as described previously.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_product Product start This compound williamson Williamson Ether Synthesis (NaH, Alkyl Halide) start->williamson Path A mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DIAD/DEAD) start->mitsunobu Path B product Target Ether Derivatives (Sigma Receptor Ligands) williamson->product mitsunobu->product

Caption: Proposed synthetic routes from the starting material.

Sigma-1 Receptor Signaling Pathway

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion Sigma1_BiP σ1 Receptor-BiP Complex (Inactive State) Sigma1_Active Active σ1 Receptor Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor Sigma1_Active->IP3R Stabilizes Downstream Modulation of Ion Channels & Other Proteins Sigma1_Active->Downstream Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ release Ca_Mito Ca²⁺ Uptake Ca_ER->Ca_Mito ATP ATP Production Ca_Mito->ATP Survival Cell Survival Neuroprotection ATP->Survival Ligand σ1 Receptor Ligand (Agonist) Ligand->Sigma1_BiP Binds Stress Cellular Stress Stress->Sigma1_BiP Induces Downstream->Survival

Caption: Overview of the Sigma-1 receptor signaling cascade.

Application Notes and Protocols for the Evaluation of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol as a Monoacylglycerol Lipase (MAGL) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol as a potential inhibitor of monoacylglycerol lipase (MAGL). This document outlines detailed protocols for the synthesis of the compound, methods for evaluating its inhibitory activity against MAGL, and a summary of relevant signaling pathways.

Introduction to MAGL Inhibition

Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). The degradation of 2-AG by MAGL not only terminates its signaling but also initiates the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. Consequently, the inhibition of MAGL presents a promising therapeutic strategy for a variety of conditions, including neurodegenerative diseases, inflammatory disorders, and certain types of cancer. The benzylpiperazine scaffold has been identified as a promising structural motif for the development of reversible MAGL inhibitors.

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

This protocol outlines a two-step process starting from 2-(piperazin-1-yl)benzoic acid.

Step 1: N-Benzylation of 2-(piperazin-1-yl)benzoic acid

  • To a solution of 2-(piperazin-1-yl)benzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) as a base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(4-benzylpiperazin-1-yl)benzoic acid.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-(4-benzylpiperazin-1-yl)benzoic acid to this compound

  • Dissolve the purified 2-(4-benzylpiperazin-1-yl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LAH) (1.5 equivalents), portion-wise to the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Quantitative Data on MAGL Inhibition

The inhibitory potency of this compound against MAGL can be quantified by determining its half-maximal inhibitory concentration (IC50). For context and comparison, the following table summarizes the IC50 values of known benzylpiperidine and benzylpiperazine-based MAGL inhibitors.

Compound IDScaffoldMAGL IC50 (nM)Selectivity over FAAHReference
Compound A Benzylpiperidine2.0>1000-fold[1]
Compound B Benzylpiperazine133.9>44-fold[2]
JZL184 Carbamate (Reference)8.0High

Experimental Protocols for MAGL Inhibition Assays

The following are detailed protocols for commonly used in vitro assays to determine the MAGL inhibitory activity of a test compound.

4.1. Colorimetric MAGL Inhibition Assay

This assay utilizes the substrate 4-nitrophenylacetate (4-NPA), which is hydrolyzed by MAGL to produce the chromogenic product 4-nitrophenol.

  • Materials and Reagents:

    • Human recombinant MAGL

    • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

    • 4-Nitrophenylacetate (4-NPA) substrate solution

    • This compound (test inhibitor) dissolved in DMSO

    • Reference MAGL inhibitor (e.g., JZL184)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405-415 nm

  • Procedure:

    • Prepare serial dilutions of the test compound in MAGL Assay Buffer.

    • In a 96-well plate, add the following to the respective wells:

      • Blank: Assay Buffer

      • Control (100% activity): Assay Buffer and MAGL enzyme

      • Test Inhibitor: Diluted test compound and MAGL enzyme

      • Reference Inhibitor: Diluted reference inhibitor and MAGL enzyme

    • Pre-incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the 4-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405-415 nm in a kinetic mode for 10-30 minutes at 37°C.

    • Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

4.2. Fluorometric MAGL Inhibition Assay

This assay employs a fluorogenic substrate that releases a fluorescent product upon hydrolysis by MAGL.

  • Materials and Reagents:

    • Human recombinant MAGL

    • Assay Buffer

    • Fluorogenic MAGL substrate

    • This compound (test inhibitor) dissolved in DMSO

    • Reference MAGL inhibitor

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Follow the same plate setup and pre-incubation steps as the colorimetric assay.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

    • Calculate the reaction rates and determine the IC50 value as described for the colorimetric assay.

Signaling Pathways and Experimental Workflows

5.1. MAGL Signaling Pathway

The inhibition of MAGL has significant downstream effects on cellular signaling. The following diagram illustrates the central role of MAGL in the endocannabinoid pathway.

MAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_receptors Cannabinoid Receptors DAGL DAGL DAG Diacylglycerol (DAG) GPCR GPCR GPCR->DAGL activates twoAG 2-Arachidonoylglycerol (2-AG) DAG->twoAG hydrolyzes to MAGL Monoacylglycerol Lipase (MAGL) twoAG->MAGL substrate CB1 CB1 Receptor twoAG->CB1 activates CB2 CB2 Receptor twoAG->CB2 activates AA Arachidonic Acid (AA) MAGL->AA produces Glycerol Glycerol MAGL->Glycerol produces COX COX Enzymes AA->COX PGs Prostaglandins (Pro-inflammatory) COX->PGs Inhibitor This compound Inhibitor->MAGL inhibits

Caption: MAGL in the Endocannabinoid Signaling Pathway.

5.2. Experimental Workflow for MAGL Inhibitor Development

The following diagram outlines a typical workflow for the discovery and characterization of novel MAGL inhibitors.

Inhibitor_Development_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase A Compound Synthesis (this compound) B Primary Screening (In vitro MAGL Inhibition Assay) A->B C Hit Identification (Potent and selective compounds) B->C D IC50 Determination C->D E Selectivity Profiling (vs. FAAH, ABHD6, etc.) D->E F Mechanism of Action Studies (Reversibility, Kinetics) E->F G Cell-based Assays (e.g., cancer cell lines) F->G H In vivo Efficacy Studies (Animal models of disease) G->H I Pharmacokinetic & Toxicological Studies H->I

Caption: Drug Discovery Workflow for MAGL Inhibitors.

References

Experimental setup for reactions involving [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol is a heterocyclic compound featuring a benzylpiperazine moiety attached to a phenylmethanol scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine ring in numerous biologically active compounds. Piperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The benzyl group can provide additional hydrophobic interactions, while the phenylmethanol portion offers a site for further functionalization or metabolic activity.

This document provides detailed experimental protocols for the synthesis of this compound and a representative subsequent reaction. It also includes a summary of key quantitative data and visual representations of a synthetic workflow and a relevant biological signaling pathway to guide researchers in their experimental design.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a Buchwald-Hartwig amination reaction. This cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. The following protocol is a representative procedure based on established methodologies for similar compounds.

Reaction Scheme:

Materials:

  • 2-Bromobenzyl alcohol

  • 1-Benzylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-bromobenzyl alcohol (1.0 mmol, 1.0 eq), 1-benzylpiperazine (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • The flask is sealed and the reaction mixture is stirred at 100 °C for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Oxidation of this compound to the Corresponding Aldehyde

The benzylic alcohol of the title compound can be readily oxidized to the corresponding aldehyde, a versatile intermediate for further synthetic modifications such as reductive amination or Wittig reactions.

Reaction Scheme:

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) at 0 °C, add Dess-Martin Periodinane (1.2 mmol, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution (10 mL).

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis and a representative reaction of this compound.

Compound Reaction Yield (%) Purity (%) Analytical Method
This compoundBuchwald-Hartwig Amination75-85>98HPLC, ¹H NMR
2-(4-Benzylpiperazin-1-yl)benzaldehydeDess-Martin Oxidation85-95>95HPLC, ¹H NMR

Mandatory Visualization

Synthetic and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent derivatization and screening for biological activity.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Screening start Starting Materials (2-Bromobenzyl alcohol, 1-Benzylpiperazine) reaction1 Buchwald-Hartwig Amination start->reaction1 product1 This compound reaction1->product1 oxidation Oxidation product1->oxidation aldehyde 2-(4-Benzylpiperazin-1-yl)benzaldehyde oxidation->aldehyde reductive_amination Reductive Amination aldehyde->reductive_amination library Compound Library reductive_amination->library assay Biological Assay (e.g., Enzyme Inhibition) library->assay hit Hit Identification assay->hit lead_opt Lead Optimization hit->lead_opt G cluster_pathway Endocannabinoid Signaling magl MAGL two_ag 2-Arachidonoylglycerol (2-AG) magl->two_ag Hydrolysis cb1 CB1 Receptor two_ag->cb1 Activation downstream Downstream Signaling (e.g., ↓ cAMP, ↑ MAPK) cb1->downstream inhibitor This compound Derivative inhibitor->magl Inhibition

Application Notes and Protocols for Monitoring Reactions with [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical transformations of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol. The protocols cover common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, to track reaction progress, identify key species, and ensure product purity.

Introduction

This compound is a chemical intermediate with a molecular structure that lends itself to various synthetic modifications. Key reactive sites include the secondary alcohol, which can be oxidized, and the N-benzyl group, which can be cleaved. Effective monitoring of these reactions is critical for process optimization, yield maximization, and quality control in research and drug development settings. This document outlines protocols for monitoring two primary reaction types: the oxidation of the benzylic alcohol and the N-debenzylation of the piperazine moiety.

Analytical Techniques for Reaction Monitoring

A multi-faceted analytical approach is recommended for comprehensive reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction conversion and purity assessment. It effectively separates the starting material from its products and byproducts based on polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of volatile compounds and their definitive identification through mass fragmentation patterns. This technique is highly sensitive and specific.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information of molecules in solution, allowing for unambiguous identification of reactants, intermediates, and products. Both ¹H and ¹³C NMR are invaluable for structural elucidation.

Application Note 1: Monitoring the Oxidation of this compound

This section details the analytical methods for monitoring the oxidation of the benzylic alcohol in this compound to the corresponding aldehyde, 2-(4-benzylpiperazin-1-yl)benzaldehyde.

Reaction Scheme:

G cluster_0 Oxidation Reaction start This compound end 2-(4-Benzylpiperazin-1-yl)benzaldehyde start->end reagent [Oxidizing Agent] e.g., PCC, DMP G cluster_1 N-Debenzylation Reaction start This compound end [2-(Piperazin-1-yl)phenyl]methanol start->end reagent H₂, Pd/C G cluster_hplc HPLC Workflow h1 Reaction Aliquot h2 Dilute & Filter h1->h2 h3 Inject into HPLC h2->h3 h4 Analyze Chromatogram (Retention Time, Peak Area) h3->h4 G cluster_gcms GC-MS Workflow g1 Reaction Aliquot g2 Extract & Dry g1->g2 g3 Inject into GC-MS g2->g3 g4 Analyze Mass Spectrum (Fragmentation Pattern) g3->g4 G cluster_nmr NMR Workflow n1 Reaction Aliquot n2 Evaporate Solvent n1->n2 n3 Dissolve in Deuterated Solvent n2->n3 n4 Acquire Spectrum n3->n4 n5 Analyze Chemical Shifts & Integration n4->n5

Troubleshooting & Optimization

Technical Support Center: Purification of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol, addressing common challenges encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile can vary based on the synthetic route. However, common impurities include unreacted starting materials such as 1-benzylpiperazine and 2-bromobenzyl alcohol (or the corresponding aldehyde/acid depending on the synthesis). A significant byproduct can also be the di-substituted piperazine, where two molecules of the benzyl alcohol moiety react with one piperazine molecule. Over-oxidation of the benzyl alcohol to a benzaldehyde or benzoic acid derivative can also occur.

Q2: My crude product is an oil, but the pure compound is listed as a solid. What should I do?

A2: It is common for impurities to depress the melting point of a compound, sometimes resulting in an oil or a waxy solid. The presence of residual solvents can also contribute to this. Purification via column chromatography is recommended to remove these impurities, after which the product should solidify upon solvent removal and drying. If it remains an oil, trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization.

Q3: I am having trouble separating my product from starting materials using column chromatography. What can I do?

A3: Due to the basic nature of the piperazine moiety, interactions with the acidic silica gel can sometimes lead to peak tailing and poor separation.[1] Consider the following optimizations:

  • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent. This can significantly improve peak shape and resolution by neutralizing the acidic sites on the silica.

  • Gradient Elution: If you are using an isocratic system, switching to a gradient elution can help resolve compounds with close Rf values.[2]

  • Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column for purification.[3]

Q4: Can I purify this compound by recrystallization instead of chromatography?

A4: Recrystallization can be an effective method, especially for removing minor impurities after an initial purification step. The key is finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Given the compound's structure, consider solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol. For highly impure samples, column chromatography is generally the preferred first step. Another approach for piperazine compounds is purification via salt formation, such as precipitating the dihydrochloride salt.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during extraction. 3. Co-elution of product with impurities during chromatography. 4. Product is too soluble in the recrystallization solvent.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Perform multiple extractions (at least 3x) from the aqueous layer. Ensure the pH is basic to keep the piperazine nitrogen unprotonated and in the organic layer. 3. Optimize the chromatography solvent system (see FAQ Q3). Collect smaller fractions. 4. For recrystallization, use a less polar co-solvent (e.g., hexane, heptane) to induce precipitation. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Product Purity is Still Low After Column Chromatography 1. Inappropriate solvent system leading to poor separation. 2. Column was overloaded with crude material. 3. Fractions were pooled incorrectly.1. Develop a solvent system where the product has an Rf value of ~0.3-0.4 on TLC for optimal separation. 2. As a rule of thumb, use a silica-to-crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio can be increased to 100:1 or more. 3. Analyze individual or small groups of fractions by TLC before pooling.
Streaking/Tailing on TLC and Column 1. The compound is highly polar. 2. Strong interaction between the basic piperazine nitrogen and acidic silica gel. 3. Sample is contaminated with highly polar impurities or salts.1. Use a more polar eluent system, such as dichloromethane/methanol. 2. Add a basic modifier like triethylamine (0.1-1%) to the eluent.[1] 3. Ensure the crude product is free of inorganic salts from the workup by performing an aqueous wash and drying the organic layer before concentrating.
Compound Decomposes on Silica Gel 1. The compound is unstable to the acidic nature of silica gel. 2. The compound is sensitive to prolonged exposure to solvents or air.1. Deactivate the silica gel by adding a few percent of water or triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. 2. Perform the purification quickly and avoid prolonged storage of the compound in solution.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). For this compound, systems like Hexane:Ethyl Acetate (from 19:1 to 1:1) or Dichloromethane:Methanol (e.g., 98:2) are often effective.[2][5]

    • Aim for a solvent system that gives your product an Rf (retention factor) of approximately 0.3-0.4.

    • Visualize the spots using a UV lamp (254 nm) and/or a chemical stain like p-anisaldehyde or potassium permanganate.

  • Column Preparation:

    • Select a column of appropriate size. A common guideline is a silica-to-crude product weight ratio of 50:1.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system. If using a gradient, start with a low polarity mixture and gradually increase the polarity.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the purified (or semi-purified) compound in a test tube.

    • Add a small amount of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate).

    • If the compound dissolves at room temperature, the solvent is not suitable.

    • If it does not dissolve, gently heat the mixture. If it dissolves when hot but not when cold, the solvent may be suitable.

    • If the compound is very soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water or hexane), a two-solvent system can be used.

  • Recrystallization Procedure:

    • Dissolve the compound in the minimum amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.

    • If the solution is colored, you may add a small amount of activated carbon to adsorb colored impurities and then hot-filter the solution.

    • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to an hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Solvent System Selection) Crude->TLC Column Column Chromatography TLC->Column Primary Method Fractions Collect & Analyze Fractions Column->Fractions Recrystallize Recrystallization Pure Pure Product Recrystallize->Pure Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Evaporate->Recrystallize Optional Further Purification Dry Drying Under Vacuum Evaporate->Dry Dry->Pure Troubleshooting_Tree cluster_purity Purity Check cluster_actions Troubleshooting Actions Start Crude Product After Workup PurityCheck Assess Purity (TLC, LC-MS, NMR) Start->PurityCheck IsPure Purity > 98%? PurityCheck->IsPure Recryst Recrystallize PurityCheck->Recryst Purity >90% but <98% Failure Re-evaluate Synthesis/Workup PurityCheck->Failure Persistent Impurities Chrom Perform Column Chromatography IsPure->Chrom No Success Pure Product IsPure->Success Yes Chrom->PurityCheck Re-assess Optimize Optimize Eluent (e.g., add Et3N) Chrom->Optimize Streaking/ Poor Separation Optimize->Chrom Recryst->PurityCheck

References

Technical Support Center: Synthesis of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.

Stage 1: N-Benzylation of Piperazine

Issue 1.1: Low Yield of Mono-benzylated Piperazine and Formation of 1,4-Dibenzylpiperazine Byproduct.

Question: My reaction is producing a significant amount of the 1,4-dibenzylpiperazine byproduct, leading to a low yield of the desired 1-benzylpiperazine. How can I improve the selectivity for mono-alkylation?

Answer: The formation of the di-substituted byproduct is a common side reaction due to the presence of two reactive secondary amines in piperazine.[1] To favor mono-alkylation, several strategies can be employed:

  • Control of Stoichiometry: Using a large excess of piperazine relative to benzyl chloride increases the probability that the benzyl chloride will react with an unreacted piperazine molecule rather than the mono-benzylated product.[1]

  • Use of a Protecting Group: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine. This blocks one nitrogen atom, directing the benzylation to the unprotected site. The protecting group can be subsequently removed.[2]

  • In Situ Formation of Monopiperazinium Salt: Reacting piperazine with one equivalent of a strong acid (e.g., HCl) in situ can protonate one of the nitrogen atoms, reducing its nucleophilicity and favoring mono-alkylation at the other nitrogen.[1]

Table 1: Comparison of Strategies to Control Mono-N-benzylation of Piperazine

StrategyKey ParametersExpected OutcomeReference
Excess Piperazine 3-10 equivalents of piperazine to 1 equivalent of benzyl halide.Increased yield of mono-substituted product.[1]
Mono-protected Piperazine Use of N-Boc or N-acetyl piperazine.High selectivity for mono-alkylation.[2]
Monopiperazinium Salt In situ reaction with 1 equivalent of acid.Good selectivity for mono-alkylation.[1]

Experimental Protocol: Mono-N-benzylation of Piperazine using Excess Piperazine [3]

  • In a reaction flask, dissolve piperazine (e.g., 5 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Add a base, for example potassium carbonate (2 equivalents), to the suspension.

  • Slowly add benzyl chloride (1 equivalent) to the reaction mixture at room temperature while stirring.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 1-benzylpiperazine.

Issue 1.2: Formation of Quaternary Ammonium Salt.

Question: I am observing a highly water-soluble byproduct that I suspect is a quaternary ammonium salt. How can this be avoided?

Answer: Over-alkylation can lead to the formation of a quaternary ammonium salt, where a nitrogen atom is alkylated twice. This is more likely to occur with highly reactive alkylating agents or at elevated temperatures. To mitigate this:

  • Use a Milder Alkylating Agent: If possible, use benzyl bromide instead of benzyl iodide.

  • Control Temperature: Maintain a lower reaction temperature.

  • Slow Addition: Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration of the electrophile.

Stage 2: Introduction of the Phenyl Group to N-Benzylpiperazine

This stage typically involves the reaction of 1-benzylpiperazine with a suitable ortho-substituted benzene derivative (e.g., 2-fluorobenzonitrile, 2-chlorobenzoic acid).

Issue 2.1: Low Yield in Nucleophilic Aromatic Substitution.

Question: I am attempting a nucleophilic aromatic substitution of 1-benzylpiperazine with 2-fluorobenzonitrile (or a similar substrate) and observing low conversion. What can I do to improve the yield?

Answer: Low yields in nucleophilic aromatic substitution reactions can be due to several factors:

  • Insufficient Activation of the Aromatic Ring: The aromatic ring must have a sufficiently electron-withdrawing group (e.g., -CN, -NO2, -COOH) ortho or para to the leaving group (e.g., F, Cl) to facilitate nucleophilic attack.

  • Reaction Conditions: These reactions often require elevated temperatures and a suitable base (e.g., K2CO3, Cs2CO3) to proceed efficiently. The choice of solvent is also critical; polar aprotic solvents like DMSO, DMF, or NMP are often effective.

  • Purity of Reagents: Ensure that the 1-benzylpiperazine and the aromatic substrate are pure and the solvent is anhydrous.

Stage 3: Conversion to the Phenylmethanol Moiety

This final stage involves converting the substituent on the phenyl ring (e.g., -COOH, -CHO, -COOR) to a hydroxymethyl group (-CH2OH).

Issue 3.1: Side Reactions during the Reduction of 2-(4-Benzylpiperazin-1-yl)benzoic Acid with LiAlH4.

Question: I am reducing the carboxylic acid group of 2-(4-benzylpiperazin-1-yl)benzoic acid with lithium aluminum hydride (LiAlH4) and suspect side reactions are occurring. What are the potential issues?

Answer: Lithium aluminum hydride is a powerful reducing agent, and its use requires careful control of reaction conditions.[4][5]

  • Reaction with Moisture: LiAlH4 reacts violently with water. All glassware must be flame-dried, and anhydrous solvents (e.g., THF, diethyl ether) must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Over-reduction: While LiAlH4 is not expected to reduce the phenyl rings or the benzyl group under standard conditions, prolonged reaction times or high temperatures could potentially lead to undesired reductions.

  • Work-up Procedure: The quenching of excess LiAlH4 after the reaction is critical. A common and safe procedure is the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This procedure helps to precipitate the aluminum salts, making filtration easier.

Experimental Protocol: Reduction of a Carboxylic Acid with LiAlH4 [5]

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH4 (e.g., 1.5-2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2-(4-benzylpiperazin-1-yl)benzoic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Issue 3.2: Side Reactions in the Grignard Reaction with 2-(4-Benzylpiperazin-1-yl)benzaldehyde.

Question: I am considering a Grignard reaction on the corresponding aldehyde to form the methanol derivative. What are the potential side reactions?

Answer: While the Grignard reaction is a powerful C-C bond-forming reaction, several side reactions can occur:

  • Enolization of the Aldehyde: If the aldehyde has an acidic α-hydrogen, the Grignard reagent can act as a base, leading to the formation of an enolate and reducing the yield of the desired alcohol.

  • Reduction of the Aldehyde: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).

  • Rearrangement of the Grignard Reagent: In some cases, the Grignard reagent itself can undergo rearrangement. For example, benzylmagnesium halides have been reported to rearrange to o-tolylmagnesium halides under certain conditions, leading to the formation of an unexpected product.[7]

  • Wurtz-type Coupling: Homocoupling of the Grignard reagent can occur, especially in the presence of trace amounts of transition metal catalysts.

To minimize these side reactions, it is crucial to use pure reagents, anhydrous conditions, and carefully control the reaction temperature, often by adding the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C).[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common synthetic pathway involves three main steps:

  • Mono-N-benzylation of piperazine: This is typically achieved by reacting piperazine with benzyl chloride. To control for the formation of the di-substituted byproduct, an excess of piperazine or a mono-protected piperazine is often used.[1][3]

  • Nucleophilic aromatic substitution: The resulting 1-benzylpiperazine is then reacted with an ortho-substituted benzene derivative, such as 2-fluorobenzonitrile or 2-chlorobenzoic acid, to introduce the phenyl group.

  • Reduction of the functional group: The functional group on the phenyl ring (e.g., nitrile or carboxylic acid) is then reduced to the desired hydroxymethyl group. For example, a carboxylic acid can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).[4][5]

Q2: I am having difficulty purifying the final product, this compound. It seems to be very polar. What purification strategies can I use?

A2: The presence of the two nitrogen atoms in the piperazine ring and the hydroxyl group makes the final product quite polar and basic. This can lead to tailing on standard silica gel chromatography. Here are some purification strategies:

  • Modified Silica Gel Chromatography: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia solution, to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). This will help to deactivate the acidic sites on the silica gel and reduce tailing.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or Na2CO3) and the product is extracted back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.

Q3: Can N-oxide formation be a side reaction during the synthesis?

A3: Yes, N-oxide formation is a potential side reaction, particularly if any oxidative conditions are present. The nitrogen atoms in the piperazine ring are susceptible to oxidation. While more commonly discussed in the context of metabolism, certain reagents or even prolonged exposure to air can lead to the formation of the corresponding N-oxide.[9] Conversely, some reduction conditions might also be compatible with N-oxides, potentially leading to their reduction back to the tertiary amine. If you suspect N-oxide formation (e.g., based on mass spectrometry data), you may need to adjust your reaction or purification conditions to either avoid its formation or remove it.

Visualizations

experimental_workflow cluster_stage1 Stage 1: N-Benzylation cluster_stage2 Stage 2: Arylation cluster_stage3 Stage 3: Reduction piperazine Piperazine s1_reaction N-Benzylation piperazine->s1_reaction benzyl_chloride Benzyl Chloride benzyl_chloride->s1_reaction benzylpiperazine 1-Benzylpiperazine s1_reaction->benzylpiperazine s2_reaction Nucleophilic Aromatic Substitution benzylpiperazine->s2_reaction ortho_sub_benzene 2-Substituted Benzoic Acid ortho_sub_benzene->s2_reaction intermediate 2-(4-Benzylpiperazin-1-yl) benzoic acid s2_reaction->intermediate s3_reaction Reduction intermediate->s3_reaction lialh4 LiAlH4 lialh4->s3_reaction final_product [2-(4-Benzylpiperazin-1-yl) phenyl]methanol s3_reaction->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_benzylation N-Benzylation Issues cluster_reduction Reduction Issues cluster_purification Purification Issues start Low Yield or Impure Product di_alkylation Di-alkylation (1,4-dibenzylpiperazine) start->di_alkylation incomplete_reduction Incomplete Reduction start->incomplete_reduction tailing Tailing on Silica Gel start->tailing solution1 Use excess piperazine or mono-protected piperazine di_alkylation->solution1 solution2 Ensure anhydrous conditions & sufficient LiAlH4 incomplete_reduction->solution2 solution3 Add base to eluent or use alumina tailing->solution3

Caption: Troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of Benzylpiperazine Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzylpiperazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-benzylpiperazine?

A1: The primary methods for synthesizing N-benzylpiperazine and its derivatives include:

  • Direct Alkylation: This straightforward method involves the reaction of piperazine with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base.[1]

  • Reductive Amination: This one-pot reaction involves the condensation of piperazine with a benzaldehyde derivative to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-benzylpiperazine product.[1][2] This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form N-arylpiperazines, but variations can be applied for N-benzylation.[3][4][5] It is a powerful method but can be sensitive to reaction conditions.

Q2: How can I selectively achieve mono-benzylation and avoid the formation of the di-benzylpiperazine byproduct?

A2: Controlling selectivity to obtain the mono-substituted product is a frequent challenge.[1] Key strategies include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[1][6][7] The protecting group blocks one nitrogen atom, directing benzylation to the unprotected nitrogen. The protecting group can be subsequently removed.[6]

  • Control Stoichiometry: Using an excess of piperazine relative to the benzylating agent can statistically favor mono-alkylation.[1][7]

  • Slow Addition: Adding the benzylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1][8]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1][9][10]

Q3: My N-benzylpiperazine product is highly water-soluble. How can I effectively extract it during the work-up?

A3: High water solubility, often due to the formation of a salt, is a common issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1][7] This converts the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane, chloroform, or ethyl acetate.[1][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
Low to No Yield Inactive catalyst (if applicable).Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for palladium catalysts).[1]
Poor solubility of reagents.Switch to a more suitable solvent like DMF or acetonitrile to ensure all reagents are fully dissolved.[1]
Insufficient base.Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[1]
Low reaction temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate. Increase the temperature and monitor the reaction.[1]
Reaction Stalls (Incomplete Conversion) Reversible reaction equilibrium.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Catalyst poisoning (if applicable).Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Formation of Di-benzylated Byproduct Incorrect stoichiometry.Use an excess of piperazine relative to the benzylating agent.[1]
Rapid addition of the benzylating agent.Add the benzylating agent slowly to the reaction mixture.[1]
Unprotected piperazine.For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1][6][7]
Side Reactions / Product Decomposition Unstable benzylating agent or product.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Difficult Purification Co-elution of product with byproducts.If byproducts from Buchwald-Hartwig amination (e.g., dehalogenation products) are present, re-optimize the ligand and reaction conditions. In some cases, converting the product to a salt and recrystallizing can aid purification.[11]

Data Presentation: Reaction Condition Optimization

Table 1: Direct N-Benzylation of Piperazine

ParameterCondition 1Condition 2Condition 3Citation
Piperazine Derivative Piperazine (excess)N-Boc-piperazinePiperazine Monohydrochloride[1][6][9]
Benzylating Agent Benzyl chlorideBenzyl bromideBenzyl chloride[6][8][12]
Base K₂CO₃ (1.5-2.0 eq)K₂CO₃ (1.5 eq)None (in situ salt)[1][6]
Solvent Acetonitrile or DMFTHFEthanol[1][6][12]
Temperature Room Temp to 80°CReflux65°C[6][12]
Typical Yield >95% (mono-product)High93-95% (as dihydrochloride)[8][12]

Table 2: Reductive Amination for N-Benzylpiperazine Synthesis

ParameterCondition 1Condition 2Citation
Amine Piperazine1-(Trifluoromethylphenyl)piperazine[1]
Carbonyl Compound BenzaldehydeBenzaldehyde[1]
Reducing Agent Sodium triacetoxyborohydride (STAB)Sodium triacetoxyborohydride (STAB)[1]
Solvent Dichloromethane (DCM) or MethanolMethanol
Temperature Room TemperatureRoom Temperature
Reaction Time 24 hours24 hours

Experimental Protocols

Protocol 1: Mono-N-Benzylation using N-Boc-piperazine

This method utilizes a protected piperazine to ensure mono-benzylation.

Materials:

  • N-Boc-piperazine (1 eq)

  • Benzyl bromide (1.0-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • Dry Acetonitrile or DMF

Procedure:

  • Dissolve N-Boc-piperazine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate to the solution.

  • Slowly add the benzyl bromide to the mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting N-benzyl-N'-Boc-piperazine by column chromatography on silica gel.

  • To obtain the final product, deprotect the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an appropriate solvent.[6]

Protocol 2: Reductive Amination

This is a two-step, one-pot process.

Materials:

  • Piperazine (1 eq)

  • Benzaldehyde (1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine and benzaldehyde in DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add STAB portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_alkylation Direct N-Benzylation cluster_amination Reductive Amination start_alk Start: N-Boc-piperazine, Benzyl Bromide, K₂CO₃ reaction_alk Reaction in Acetonitrile/DMF (RT to 80°C) start_alk->reaction_alk workup_alk Work-up: Filtration, Extraction reaction_alk->workup_alk purification_alk Purification: Column Chromatography workup_alk->purification_alk deprotection Deprotection (TFA/HCl) purification_alk->deprotection end_alk Product: N-Benzylpiperazine deprotection->end_alk start_am Start: Piperazine, Benzaldehyde imine_formation Imine Formation in DCM start_am->imine_formation reduction Reduction with STAB imine_formation->reduction workup_am Work-up: Aqueous Quench, Extraction reduction->workup_am purification_am Purification: Column Chromatography workup_am->purification_am end_am Product: N-Benzylpiperazine purification_am->end_am

Caption: Comparative workflow for Direct N-Benzylation and Reductive Amination.

troubleshooting_guide start Low Yield or Incomplete Reaction solubility Are all reagents soluble? start->solubility base_check Is the base strong and anhydrous enough? solubility->base_check Yes change_solvent Action: Switch to a more polar solvent (e.g., DMF). solubility->change_solvent No temp_check Is the reaction temperature optimal? base_check->temp_check Yes change_base Action: Use stronger, anhydrous base (K₂CO₃, Cs₂CO₃). base_check->change_base No increase_temp Action: Increase temperature and monitor reaction. temp_check->increase_temp No success Problem Resolved temp_check->success Yes change_solvent->base_check change_base->temp_check increase_temp->success

Caption: Troubleshooting decision tree for low yield in benzylpiperazine synthesis.

References

Technical Support Center: Preventing Byproduct Formation in Piperazine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the N-alkylation of piperazine. Below you will find troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in piperazine alkylation reactions?

A1: The most common byproduct is the 1,4-dialkylated piperazine, which arises from the reaction of the alkylating agent at both nitrogen atoms of the piperazine ring. Another potential byproduct is the quaternary ammonium salt, formed by a second alkylation on the already N-alkylated piperazine, leading to a positively charged species.[1] This is particularly problematic as it can complicate purification due to its high water solubility.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Controlling selectivity is a primary challenge due to the two reactive nitrogen atoms in piperazine. Key strategies to favor mono-alkylation include:

  • Using a Protecting Group: This is the most reliable method. A mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen, directing alkylation to the other. The protecting group can be removed post-reaction.[2][3]

  • Controlling Stoichiometry: Using a large excess of piperazine (3 to 10 equivalents) relative to the alkylating agent statistically favors the mono-alkylated product.[4][5]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[2]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2][6]

Q3: What are the recommended bases and solvents for direct N-alkylation of piperazine?

A3: The choice of base and solvent is critical.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[2] Typically, 1.5 to 2.0 equivalents of the base are recommended.[2]

  • Solvents: Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used to ensure the solubility of the reagents. It is crucial to use anhydrous solvents to prevent side reactions.[2]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility is often due to the formation of a salt. To extract the product into an organic layer, the aqueous layer needs to be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if your product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This converts the protonated product to its free base form, which is more soluble in organic solvents such as dichloromethane or chloroform.[2][7]

Q5: What is reductive amination, and how can it prevent byproduct formation?

A5: Reductive amination is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[2][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of mono-substituted product and significant di-substituted byproduct. - Incorrect stoichiometry.- Rapid addition of the alkylating agent.- High reactivity of the mono-substituted product.- Use a 5-10 fold excess of piperazine.[4]- Add the alkylating agent slowly at a low temperature.[4]- Utilize a mono-protected piperazine (e.g., N-Boc-piperazine) for optimal control.[2][4]
Formation of a highly water-soluble byproduct, making extraction difficult. - Formation of a quaternary ammonium salt due to over-alkylation.[1]- Optimize stoichiometry by using an excess of piperazine.[1]- Consider using reductive amination as an alternative to direct alkylation with alkyl halides.[1][8]
Reaction is slow or does not go to completion. - Poor solubility of reagents.- Insufficient base strength or amount.- Reversible reaction equilibrium.- Switch to a more polar aprotic solvent like DMF.[2]- Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[2]- Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[2]
Difficulty in purifying the substituted piperazine product. - The basic nature of the product can cause tailing on silica gel chromatography.- Co-elution of starting material or byproducts.- For column chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[4]- Utilize acid-base extraction to separate the basic piperazine product from non-basic impurities.[4]

Data Presentation: Comparison of Mono-Alkylation Strategies

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%[6]One-step reaction, cost-effective.[6]Difficult removal of excess piperazine.[6]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation step[6]High selectivity, clean reaction.[6]Multi-step process (protection/deprotection), higher cost.[6]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[6]One-pot synthesis, good yields.[6]May require longer reaction times or activation of the electrophile.[6]

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine

This protocol describes a general procedure for the mono-N-alkylation of piperazine using an excess of the amine.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl Halide (e.g., Alkyl Bromide) (1 mmol, 1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

Procedure:

  • To a dried reaction flask, add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at room temperature.[2]

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.[6]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.[6]

Protocol 2: Mono-N-Alkylation Using N-Boc-piperazine

This protocol outlines the alkylation of mono-protected piperazine for selective N-alkylation.

Materials:

  • N-Boc-piperazine (1 eq.)

  • Alkyl Halide (e.g., Alkyl Iodide or Bromide) (1.0-1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-piperazine in a suitable aprotic solvent such as acetonitrile or DMF in a reaction flask.[5]

  • Add potassium carbonate to the solution.[5]

  • Add the desired alkyl halide to the mixture.[5]

  • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).[5]

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Protocol 3: Reductive Amination of Piperazine

This protocol provides a general method for mono-alkylation via reductive amination, which avoids the formation of quaternary ammonium salts.

Materials:

  • Piperazine (1.1 eq.)

  • Aldehyde or Ketone (1.0 eq.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the piperazine and the aldehyde or ketone in DCM or DCE.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution.

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC or GC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperazine.

Visualizations

Byproduct_Formation Piperazine Piperazine Mono_Alkylated Mono-Alkylated Piperazine Piperazine->Mono_Alkylated + R-X Alkyl_Halide Alkyl Halide (R-X) Di_Alkylated Di-Alkylated Piperazine (Byproduct) Mono_Alkylated->Di_Alkylated + R-X Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Mono_Alkylated->Quaternary_Salt + R-X (on same N)

Caption: Byproduct formation pathways in piperazine alkylation.

Protection_Strategy_Workflow Start Start with Piperazine Protection 1. Protection (e.g., with Boc₂O) Start->Protection Mono_Protected Mono-Boc-Piperazine Protection->Mono_Protected Alkylation 2. Alkylation (with R-X) Mono_Protected->Alkylation Alkylated_Protected N-Alkyl-N'-Boc-Piperazine Alkylation->Alkylated_Protected Deprotection 3. Deprotection (e.g., with TFA or HCl) Alkylated_Protected->Deprotection Final_Product Desired Mono-Alkylated Piperazine Deprotection->Final_Product Decision_Tree Start Goal: Mono-Alkylation of Piperazine High_Selectivity Is highest selectivity critical? Start->High_Selectivity Protecting_Group Use Mono-Protection Strategy (e.g., N-Boc-piperazine) High_Selectivity->Protecting_Group Yes Cost_Simplicity Are cost and simplicity priorities? High_Selectivity->Cost_Simplicity No Excess_Piperazine Use Excess Piperazine (3-10 eq.) Cost_Simplicity->Excess_Piperazine Yes Quaternary_Salt_Issue Is quaternary salt formation a concern? Cost_Simplicity->Quaternary_Salt_Issue No Reductive_Amination Consider Reductive Amination Quaternary_Salt_Issue->Reductive_Amination Yes Direct_Alkylation Proceed with Direct Alkylation (control stoichiometry and addition rate) Quaternary_Salt_Issue->Direct_Alkylation No

References

Troubleshooting guide for scaling up [2-(4-Benzylpiperazin-1-yl)phenyl]methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals scaling up the synthesis of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield and Purity Due to Di-Substitution

Question: My reaction is producing a significant amount of a 1,4-dibenzylated piperazine byproduct, leading to low yields of the desired mono-substituted product and difficult purification. How can I improve selectivity?

Answer: The formation of di-substituted byproducts is the most common challenge in piperazine chemistry due to the two reactive nitrogen atoms.[1] The initially formed mono-substituted product can be more nucleophilic than the starting piperazine, leading to a second reaction.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of the piperazine starting material (e.g., 5-10 equivalents) statistically favors the reaction of the benzyl halide with the more abundant, unreacted piperazine.[1][2] This is often the most straightforward approach for scale-up.

  • Slow Addition of Electrophile: Adding the benzyl halide dropwise, particularly at lower temperatures, can help control the reaction rate and minimize the opportunity for the mono-substituted product to react a second time.[2]

  • Protecting Group Strategy: For maximum control, though it adds steps to the overall synthesis, using a mono-protected piperazine, such as N-Boc-piperazine, is a reliable method.[2][3] The protecting group blocks one nitrogen, directing benzylation to the other. The Boc group can be subsequently removed.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS and stop it once the formation of the mono-substituted product is maximized.[2]

Issue 2: Reaction Stalls or Incomplete Conversion

Question: The reaction seems to stop before all the starting material is consumed, resulting in a low yield. What are the potential causes?

Answer: An incomplete reaction can stem from several factors related to reagents, solvents, and reaction conditions.

  • Poor Solubility of Reagents: If the piperazine precursor or the base is not fully dissolved, the reaction can be slow or incomplete. Common solvents like toluene, dioxane, and THF are effective, but if solubility is an issue, consider switching to a more polar aprotic solvent such as DMF.[3][4]

  • Insufficient Base: Many N-alkylation reactions generate an acid byproduct (e.g., HBr or HCl) that can protonate and deactivate the piperazine. An insufficient amount or strength of the base will fail to neutralize this acid effectively. Use a sufficient amount (at least 1.5-2.0 equivalents) of an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3] If the reaction is sluggish at room temperature, gradually increasing the heat while monitoring for byproduct formation is recommended.

  • Reagent Quality: Ensure that all reagents and solvents are pure and anhydrous. Water can interfere with the reaction, especially if organometallic reagents were used in preceding steps or if the base is hygroscopic.[3]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product from unreacted starting materials and byproducts. What methods are most effective?

Answer: Purifying piperazine derivatives can be challenging due to their basicity and the similar physical properties of related impurities.[2]

  • Column Chromatography: This is a common method, but the basic nature of the product can cause it to streak on silica gel. To mitigate this, consider using a solvent system containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide in methanol.

  • Crystallization as a Salt: A highly effective technique for purification and handling is to convert the basic product into a salt, such as a hydrochloride or diacetate, which can then be purified by crystallization.[5] The pure free base can be regenerated by treatment with a base.

  • Acid-Base Extraction: An aqueous workup using acid-base extraction can help remove non-basic impurities. The product can be extracted into a dilute aqueous acid solution, washed with an organic solvent to remove impurities, and then the aqueous layer can be basified to regenerate the free base, which is then extracted into an organic solvent.[1]

Issue 4: Managing Reaction Exotherms During Scale-Up

Question: I noticed the reaction becomes significantly warm. How can I manage this exothermic behavior on a larger scale to prevent a runaway reaction?

Answer: N-alkylation reactions are often exothermic, and managing heat dissipation is critical for safety and selectivity during scale-up.[6]

  • Controlled Addition: Add the benzyl halide slowly and in a controlled manner to the reaction mixture. This is the most critical factor in controlling the rate of heat generation.

  • Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket) to actively remove the heat generated.

  • Dilution: Running the reaction at a lower concentration by using a sufficient volume of solvent helps to moderate the temperature increase by providing a larger thermal mass.[6]

Key Process Parameters for Scale-Up

Summarized below are key quantitative parameters to consider when scaling up the synthesis.

ParameterRecommended Lab-Scale ValueKey Considerations for Scale-Up
Stoichiometry 5-10 equivalents of the piperazine starting material relative to the benzyl halide.[1][2]Using a large excess may be less economical at scale. Optimize to find the minimum excess that still provides good selectivity. Factor in the cost and ease of recycling the excess starting material.
Reaction Temperature 25-80 °CMonitor internal reaction temperature closely. An uncontrolled exotherm can lead to increased byproduct formation and potential safety hazards.[6]
Addition Rate Slow, dropwise addition over 30-60 minutes.[2]The addition rate must be adjusted based on the reactor's heat removal capacity. A slower addition rate is generally safer and improves selectivity on a large scale.
Solvent Acetonitrile, DMF, Toluene, THF.[3][4]Ensure the chosen solvent can handle the heat of reaction and keep all components in solution at scale. Consider solvent boiling point and safety for the required reaction temperature.

Experimental Protocol: N-Alkylation of [2-(Piperazin-1-yl)phenyl]methanol

This protocol describes a general procedure for the mono-N-benzylation of a piperazine derivative.

Materials:

  • [2-(Piperazin-1-yl)phenyl]methanol (5.0 eq)

  • Benzyl bromide (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a dried reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add [2-(piperazin-1-yl)phenyl]methanol and anhydrous potassium carbonate.

  • Add the anhydrous solvent and stir the resulting suspension.

  • In the addition funnel, prepare a solution of benzyl bromide in a small amount of the reaction solvent.

  • Slowly add the benzyl bromide solution to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed the desired setpoint (e.g., 40-50 °C).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the benzyl bromide is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude residue, containing the product and excess starting material, can be purified. A common method is to dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. The excess basic starting material can often be removed by performing an acidic wash.[1]

  • The final product can be further purified by column chromatography or by crystallization as a hydrochloride salt.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Problem Observed Problem: Low Yield or Purity Cause1 Potential Cause: Di-Substitution Byproduct Problem->Cause1 Cause2 Potential Cause: Incomplete Reaction Problem->Cause2 Cause3 Potential Cause: Purification Issues Problem->Cause3 Cause4 Potential Cause: Exotherm / Temp Control Problem->Cause4 Solution1a Solution: Use 5-10x Excess Piperazine Cause1->Solution1a Solution1b Solution: Slow Benzyl Halide Addition Cause1->Solution1b Solution1c Solution: Lower Reaction Temperature Cause1->Solution1c Solution2a Solution: Increase Temperature Cause2->Solution2a Solution2b Solution: Check Base Stoichiometry (>2 eq) Cause2->Solution2b Solution2c Solution: Switch to More Polar Solvent (DMF) Cause2->Solution2c Solution3a Solution: Column with Basic Modifier (Et3N) Cause3->Solution3a Solution3b Solution: Recrystallize as HCl Salt Cause3->Solution3b Solution3c Solution: Perform Acid-Base Extraction Cause3->Solution3c Solution4a Solution: Ensure Adequate Reactor Cooling Cause4->Solution4a Solution4b Solution: Dilute Reaction Mixture Cause4->Solution4b Solution4c Solution: Control Addition Rate Cause4->Solution4c

Caption: A logical workflow for diagnosing and solving common scale-up issues.

References

Stability issues of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The molecule contains two key functional groups that can influence its stability: a tertiary amine within the piperazine ring and a primary benzylic alcohol. The piperazine nitrogens are basic and nucleophilic, while the benzylic alcohol is susceptible to oxidation and certain substitution reactions.

Q2: How stable is this compound in aqueous solutions?

A2: this compound is generally stable in neutral aqueous solutions at room temperature. However, its stability can be compromised under strongly acidic or basic conditions, especially when heated. The piperazine ring itself is robust, but extreme pH levels can catalyze degradation over time.

Q3: What are the likely degradation pathways for this compound under acidic conditions?

A3: Under strong acidic conditions, particularly with heating, the benzylic alcohol can undergo dehydration to form a carbocation intermediate, which could lead to the formation of various degradation products, including ethers or polymeric materials. Additionally, protonation of the piperazine nitrogens can alter the compound's solubility and potentially influence its reactivity.

Q4: What degradation products might be expected under basic conditions?

A4: While generally more stable under basic conditions than acidic ones, prolonged exposure to strong bases at elevated temperatures could potentially lead to oxidation of the benzylic alcohol, especially in the presence of air (oxygen). However, significant degradation under typical basic conditions used in experiments is less likely compared to acidic or oxidative stress.

Q5: Is the compound susceptible to oxidation?

A5: Yes, the benzylic alcohol is a primary site for oxidation, which can lead to the formation of the corresponding aldehyde and subsequently the carboxylic acid. The tertiary amines in the piperazine ring can also be oxidized to form N-oxides, particularly with strong oxidizing agents. This can sometimes be observed as a discoloration of the reaction mixture.

Troubleshooting Guide

Issue 1: My solution containing this compound turned yellow/brown after adding an acid.

  • Possible Cause: Acid-catalyzed degradation or the formation of colored impurities. The benzylic alcohol may be undergoing dehydration or other rearrangements.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature to minimize degradation.

    • Use a Milder Acid: If the reaction chemistry allows, consider using a weaker acid or a buffered system.

    • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to minimize oxidative degradation, which can sometimes be accelerated by acidic conditions.

    • Monitor by HPLC: Use High-Performance Liquid Chromatography (HPLC) to monitor the appearance of degradation products over time.

Issue 2: I am observing poor recovery of my compound after purification on a silica gel column.

  • Possible Cause: The basic piperazine moiety in your compound is likely interacting strongly with the acidic silica gel, leading to irreversible adsorption or "streaking" on the column.

  • Troubleshooting Steps:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia, before loading your sample.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or switch to reverse-phase chromatography (C18).

    • Salt Formation: If compatible with your subsequent steps, you can convert the compound to a salt (e.g., a hydrochloride salt) before purification to reduce its interaction with the silica.

Issue 3: My reaction is sensitive to nucleophiles, and I'm seeing unexpected side products.

  • Possible Cause: The nitrogen atoms in the piperazine ring are nucleophilic and can participate in side reactions with electrophilic reagents in your reaction mixture.

  • Troubleshooting Steps:

    • pH Adjustment: If possible, running the reaction under slightly acidic conditions (pH 5-6) can protonate the piperazine nitrogens, thereby reducing their nucleophilicity.

    • Protecting Groups: Consider protecting the piperazine nitrogen if it is not essential for the desired reaction.

    • Stoichiometric Control: Carefully control the amount of your electrophilic reagent to minimize any excess that could react with the piperazine ring.

Data Presentation

The following table summarizes the expected degradation of this compound under various forced degradation conditions, based on typical results for similar compounds.

Stress ConditionReagent/ConditionTemperatureTimeExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 h10 - 15%Dehydration products, ethers
Base Hydrolysis 0.1 M NaOH60°C24 h< 5%Minimal degradation
Oxidation 3% H₂O₂Room Temp24 h15 - 20%Aldehyde, Carboxylic Acid, N-oxides
Thermal 80°C48 h5 - 10%Isomers, other minor degradants
Photolytic UV light (254 nm)Room Temp48 h5 - 10%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Stress Condition: Incubate the solution in a water bath at 60°C for 24 hours. Protect from light.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Stress Condition: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze immediately by a stability-indicating HPLC method.

Visualizations

degradation_pathway compound This compound aldehyde 2-(4-Benzylpiperazin-1-yl)benzaldehyde compound->aldehyde Oxidation (H₂O₂) n_oxide Piperazine N-Oxide Derivative compound->n_oxide Oxidation (H₂O₂) dehydration_product Dehydration Product compound->dehydration_product Acid Hydrolysis (H⁺, Δ) acid 2-(4-Benzylpiperazin-1-yl)benzoic acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL stock solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidation (3% H₂O₂) prep->oxidative thermal Thermal (80°C) prep->thermal neutralize Neutralize (if necessary) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Experimental workflow for forced degradation studies.

troubleshooting_tree issue Experiencing Stability Issue? discoloration Discoloration? issue->discoloration low_yield Low Yield after Silica Chromatography? issue->low_yield side_products Unexpected Side Products? issue->side_products discoloration_yes Lower Temp & Use Inert Atmosphere discoloration->discoloration_yes Yes low_yield_yes Deactivate Silica or Use Alternative Phase low_yield->low_yield_yes Yes side_products_yes Adjust pH or Use Protecting Group side_products->side_products_yes Yes

Caption: Troubleshooting decision tree for common stability issues.

Technical Support Center: Managing Impurities in [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities in commercially sourced [2-(4-Benzylpiperazin-1-yl)phenyl]methanol.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter in commercially available this compound?

A1: While commercial suppliers typically provide this compound with a purity of 98% or higher, several types of impurities can be present.[1] These can be broadly categorized as:

  • Starting Materials: Incomplete reactions can lead to the presence of residual starting materials. Based on common synthetic routes for similar piperazine derivatives, these could include 1-benzylpiperazine and 2-bromobenzyl alcohol or related precursors.

  • By-products: Side reactions during synthesis can generate structurally related impurities. A potential by-product is the dibenzyl-substituted piperazine.

  • Reagents and Solvents: Residual solvents from the reaction or purification process may be present.

  • Degradation Products: Phenylpiperazine derivatives may be susceptible to degradation over time, particularly through oxidation or hydrolysis.[2]

Q2: My preliminary analysis (TLC/LC-MS) of the commercial sample shows multiple spots/peaks. What should I do?

A2: Multiple spots or peaks suggest the presence of impurities. The first step is to identify these impurities. We recommend a systematic approach:

  • Confirm the identity of the main peak: Use a reference standard of this compound if available.

  • Hypothesize the identity of impurity peaks: Based on their mass-to-charge ratio (from LC-MS) and polarity (from TLC/HPLC), you can infer the structures of potential impurities (see Q1).

  • Purify the material: Based on the nature of the impurities, you can select an appropriate purification method such as column chromatography or recrystallization.

Q3: How can I purify a commercial batch of this compound that shows significant impurities?

A3: For laboratory-scale purification, flash column chromatography is a highly effective method.[3][4] Recrystallization can also be effective if a suitable solvent system is identified. Detailed protocols are provided in the "Experimental Protocols" section.

Troubleshooting Guides

Troubleshooting Impurity Identification
Observation Potential Cause Recommended Action
Unexpected peak in HPLC/GC-MS Presence of a synthetic impurity or degradation product.1. Analyze the mass spectrum of the peak to determine its molecular weight. 2. Compare the molecular weight to potential impurities (see Q1). 3. If a starting material is suspected, run a standard of that material if available.
Broad or tailing peaks in HPLC Poor chromatographic separation; compound interaction with the column.1. Optimize the mobile phase: adjust the pH or the organic solvent ratio. 2. Try a different column chemistry (e.g., C8 instead of C18).
Compound appears to degrade on the GC-MS The compound may be thermally labile.1. Lower the injector temperature. 2. Use a more volatile derivatizing agent if applicable. 3. Primarily rely on HPLC for purity analysis.
Troubleshooting Purification
Observation Potential Cause Recommended Action
Poor separation of impurities during column chromatography Inappropriate solvent system (eluent).1. Perform TLC analysis with various solvent systems to find an eluent that provides good separation between the product and impurities. 2. Consider using a gradient elution.[3]
Product crashes out on the column Low solubility of the product in the chosen eluent.1. Choose a more polar eluent system. 2. Load the sample onto the column using a minimal amount of a strong solvent and then begin the elution with the less polar mobile phase.
Difficulty in inducing crystallization The compound may be an oil or have a high solubility in the chosen solvent.1. Try a variety of solvents and solvent mixtures. 2. Attempt cooling the solution to a lower temperature. 3. Use seeding with a small crystal of pure product if available. 4. Slowly evaporate the solvent.

Data Presentation

Table 1: Example HPLC Purity Analysis of a Commercial Batch

Peak No. Retention Time (min) Peak Area (%) Proposed Identity
14.21.11-Benzylpiperazine
26.898.2This compound
38.10.7Unknown Impurity

Table 2: Example GC-MS Analysis for Volatile Impurities

Retention Time (min) Major m/z Fragments Proposed Identity
3.891, 134, 1761-Benzylpiperazine
5.591, 189, 282This compound

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general method and may require optimization for your specific instrument and sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph with a mass spectrometer detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 150 °C for 1 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 amu

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by TLC analysis. For similar compounds, gradients from 100% hexanes to a 3:2 mixture of hexanes:ethyl acetate have been used.[3]

  • Procedure:

    • Prepare the column: Pack the column with silica gel as a slurry in the initial, least polar eluent.

    • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

    • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G start Commercially Sourced This compound check_purity Initial Purity Check (TLC, HPLC, or GC-MS) start->check_purity is_pure Purity > 99%? check_purity->is_pure use_material Use Material in Experiment is_pure->use_material Yes purify Purification Required is_pure->purify No column_chrom Column Chromatography purify->column_chrom recrystallization Recrystallization purify->recrystallization recheck_purity Re-check Purity column_chrom->recheck_purity recrystallization->recheck_purity recheck_purity->is_pure

Caption: Troubleshooting workflow for managing impurities.

G start_material1 2-Aminobenzyl alcohol intermediate [2-(Piperazin-1-yl)phenyl]methanol start_material1->intermediate start_material2 Bis(2-chloroethyl)amine start_material2->intermediate product This compound intermediate->product start_material3 Benzyl chloride start_material3->product G sample Crude Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms data_analysis Data Analysis and Impurity Identification hplc->data_analysis gcms->data_analysis purification Purification (e.g., Column Chromatography) purification->hplc Verify Purity pure_product Pure Product (>99%) data_analysis->purification Purity < 99% data_analysis->pure_product Purity > 99%

References

Best practices for handling and storing benzylpiperazine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing benzylpiperazine (BZP) intermediates. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the handling and storage of benzylpiperazine intermediates.

Q1: What are the ideal storage conditions for benzylpiperazine (BZP) intermediates?

A1: Benzylpiperazine intermediates should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] It is crucial to keep containers tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide, especially for free base forms which can be hygroscopic and react with CO2.[2] For long-term stability, storage at or below refrigerated temperatures (2-8°C) is recommended. For highly sensitive intermediates, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[3]

Q2: I've noticed a discoloration or change in the physical appearance of my BZP intermediate. What could be the cause?

A2: A change in color (e.g., yellowing or browning) or physical state (e.g., clumping of a powder) often indicates degradation. Potential causes include:

  • Oxidation: Exposure to air can lead to the formation of colored oxidation products.[3]

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light can initiate degradation pathways.[3][4]

  • Hydrolysis: If the intermediate has been exposed to moisture, hydrolysis may have occurred, especially if it is a salt form.

  • Reaction with Carbon Dioxide: The free base forms of piperazine derivatives can readily absorb atmospheric CO2, which can alter the compound's properties.[2]

It is recommended to perform a purity analysis (e.g., by HPLC or TLC) to assess the integrity of the material before further use.

Q3: My experimental results using a stored BZP intermediate are inconsistent. What should I check?

A3: Inconsistent results are often a sign of compound degradation. Here’s a troubleshooting workflow:

  • Verify Storage Conditions: Confirm that the intermediate was stored according to the recommended guidelines (cool, dry, dark, tightly sealed).

  • Assess Purity: Re-analyze the purity of the stored intermediate using a validated analytical method such as HPLC or GC-MS. Compare the results with the initial certificate of analysis or data from when the material was first received.

  • Check for Common Impurities: Be aware of common impurities from the synthesis of BZP, such as 1,4-dibenzylpiperazine (DBZP), as these can sometimes interfere with reactions or degrade at different rates.[1][5]

  • Consider Degradation Products: If degradation is suspected, it may be necessary to identify the degradation products to understand the cause and prevent future issues. Forced degradation studies can help identify potential degradants.[3]

Q4: How should I handle BZP intermediates to minimize degradation and ensure safety?

A4: Proper handling is critical. Always work in a well-ventilated area, preferably within a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. When dispensing the material, minimize its exposure to air and light.[3] For hygroscopic or air-sensitive intermediates, use a glove box or handle under a stream of inert gas.

Data on Stability of Benzylpiperazine Intermediates

While specific quantitative stability data for all benzylpiperazine intermediates is not extensively published, the following tables provide an illustrative summary based on general principles of forced degradation studies for similar pharmaceutical intermediates. The data represents potential degradation under stressed conditions.

Table 1: Illustrative Forced Degradation of a Benzylpiperazine Intermediate (Solid State)

Stress ConditionTemperatureHumidityDurationIllustrative % DegradationPotential Degradation Products
Thermal80°C-7 days5-15%Oxidative and rearrangement products
Humidity25°C90% RH14 days3-10%Hydrolysis products
Photolytic (Solid)25°C-1.2 million lux hours10-25%Photo-oxidation and ring-opened products

Table 2: Illustrative Forced Degradation of a Benzylpiperazine Intermediate (In Solution)

Stress ConditionConcentrationSolventDurationIllustrative % DegradationPotential Degradation Products
Acid Hydrolysis1 mg/mL0.1 M HCl24 hours at 60°C15-30%Cleavage of benzyl group, piperazine ring opening
Base Hydrolysis1 mg/mL0.1 M NaOH24 hours at 60°C5-15%Piperazine ring degradation products
Oxidative1 mg/mL3% H₂O₂48 hours at RT20-40%N-oxides, hydroxylated species
Photolytic (Solution)0.1 mg/mLMethanol24 hours15-35%Complex mixture of photodegradants

Experimental Protocols

Protocol 1: Forced Degradation Study for a Benzylpiperazine Intermediate

Objective: To investigate the degradation pathways of a BZP intermediate and to generate potential degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the BZP intermediate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 48 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of the solid BZP intermediate in a clear glass vial.

    • Heat the sample in an oven at 80°C for 7 days.

    • After the exposure period, dissolve the sample in a suitable solvent to a known concentration for HPLC analysis.

  • Photostability Testing (Solid State):

    • Spread a thin layer of the solid BZP intermediate in a petri dish.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

    • After the exposure period, dissolve both the exposed and control samples to a known concentration for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, typically with UV or MS detection, to quantify the parent compound and detect any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of BZP Intermediate acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidative Stress (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (Solid) (80°C) prep->thermal Expose to Stress photo Photolytic Stress (Solid) (ICH Q1B Guidelines) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize if applicable hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc_analysis neutralize->hplc_analysis data_analysis Identify & Quantify Degradation Products hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study of a benzylpiperazine intermediate.

troubleshooting_workflow start Inconsistent Experimental Results or Visible Degradation check_storage Were storage conditions (cool, dry, dark, sealed) maintained? start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, TLC) check_storage->purity_analysis Yes correct_storage Implement correct storage procedures check_storage->correct_storage No is_pure Is purity >98% and unchanged from initial? purity_analysis->is_pure troubleshoot_exp Troubleshoot other experimental parameters (reagents, protocol, etc.) is_pure->troubleshoot_exp Yes identify_degradants Identify Degradation Products (e.g., by LC-MS) is_pure->identify_degradants No review_handling Review handling procedures (exposure to air/light) identify_degradants->review_handling discard Discard material and obtain a new batch review_handling->discard correct_storage->purity_analysis

Caption: Troubleshooting decision tree for handling and storage issues with BZP intermediates.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol and Other Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol with other substituted benzyl alcohol derivatives. Understanding the nuanced reactivity of this complex molecule is crucial for its application in organic synthesis and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and offers a qualitative analysis of the factors governing its chemical behavior, supported by diagrams illustrating key concepts and workflows.

Factors Influencing Reactivity

The reactivity of benzyl alcohol derivatives is primarily governed by the interplay of electronic and steric effects conferred by substituents on the aromatic ring. These factors influence the stability of intermediates and transition states in various reactions.

Electronic Effects: The 2-(4-Benzylpiperazin-1-yl) substituent is a complex group with both electron-donating and potentially electron-withdrawing characteristics. The nitrogen atom attached to the phenyl ring can donate electron density to the aromatic system via resonance, which would activate the ring and potentially increase the reactivity of the benzylic alcohol towards oxidation. However, the piperazine ring and the benzyl group can also exert inductive effects. The overall electronic influence is a balance of these competing factors and can be influenced by the reaction conditions, particularly the pH.

Steric Effects: The bulky 4-benzylpiperazin-1-yl group at the ortho position creates significant steric hindrance around the benzylic hydroxyl group. This steric bulk can be expected to retard the rate of reactions that require nucleophilic attack at the benzylic carbon or coordination of a bulky reagent to the hydroxyl group.

Comparative Reactivity Analysis

This section compares the reactivity of this compound with other benzyl alcohol derivatives in three key reaction types: oxidation, nucleophilic substitution, and etherification.

Oxidation to the Corresponding Aldehyde

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. The reactivity in these reactions is sensitive to both electronic and steric effects.

A study on the aerobic oxidation of various 2-aminobenzyl alcohols catalyzed by a Copper(I)/TEMPO system provides valuable insights into the expected reactivity of this compound.[1][2] Given that the 2-(4-benzylpiperazin-1-yl) group is a substituted amino group, the data for 2-aminobenzyl alcohols serves as a strong proxy.

Table 1: Aerobic Oxidation of Substituted 2-Aminobenzyl Alcohols [1]

EntrySubstrateTime (h)Yield (%)
12-Aminobenzyl alcohol388
22-Amino-5-methylbenzyl alcohol390
32-Amino-3-chlorobenzyl alcohol485
42-Amino-4-chlorobenzyl alcohol482
52-Amino-5-chlorobenzyl alcohol3.586
62-Amino-6-chlorobenzyl alcohol565
72-Amino-3,5-dichlorobenzyl alcohol480
82-Amino-5-bromobenzyl alcohol3.587

The data indicates that 2-aminobenzyl alcohol derivatives are readily oxidized to the corresponding aldehydes in high yields. The presence of electron-donating (methyl) or electron-withdrawing (chloro, bromo) groups on the ring influences the reaction time and yield. Notably, the ortho-chloro substituted derivative (entry 6) shows a lower yield and longer reaction time, highlighting the impact of steric hindrance at the ortho position.[1]

Based on this data, this compound is expected to undergo oxidation to the corresponding aldehyde under similar conditions. The bulky ortho-substituent will likely lead to a slower reaction rate compared to unsubstituted benzyl alcohol, but the electron-donating nature of the nitrogen atom should still facilitate the oxidation.

Nucleophilic Substitution

Nucleophilic substitution at the benzylic carbon is a common reaction for benzyl alcohols, typically proceeding through an SN1 or SN2 mechanism. The stability of the benzylic carbocation is a key factor in SN1 reactions, while steric hindrance is critical for SN2 reactions.

Quantitative data for the nucleophilic substitution of ortho-dialkylamino substituted benzyl alcohols is scarce in the literature. However, a qualitative comparison can be made based on established principles.

  • Unsubstituted Benzyl Alcohol: Serves as the baseline for reactivity.

  • 4-Methoxybenzyl Alcohol: The electron-donating methoxy group at the para-position stabilizes the benzylic carbocation, significantly accelerating SN1 reactions.

  • 4-Nitrobenzyl Alcohol: The electron-withdrawing nitro group destabilizes the benzylic carbocation, retarding SN1 reactions. It also deactivates the ring towards electrophilic attack.

  • This compound: The ortho-substituent introduces significant steric hindrance, which would strongly disfavor an SN2 pathway. For an SN1 reaction, the nitrogen's ability to donate electrons and stabilize a potential carbocation would be counteracted by the steric bulk and potential inductive effects. The overall reactivity in nucleophilic substitution is expected to be significantly lower than that of unsubstituted benzyl alcohol.

Etherification

The etherification of benzyl alcohols can be achieved under various conditions, often involving the formation of a benzylic carbocation intermediate.

  • Benzyl Alcohols with Electron-Donating Groups: Generally show higher reactivity in acid-catalyzed etherification reactions due to the stabilization of the benzylic carbocation intermediate.[3][4]

  • Benzyl Alcohols with Electron-Withdrawing Groups: Exhibit lower reactivity in such reactions.[3]

  • This compound: The steric hindrance from the bulky ortho-substituent is expected to be the dominant factor, significantly impeding the approach of another alcohol molecule for ether formation. Therefore, its reactivity in etherification is predicted to be substantially lower than that of less sterically hindered benzyl alcohols.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-arylpiperazines involves the reaction of an aryl halide with piperazine, followed by N-alkylation. The synthesis of the title compound can be achieved through the reduction of the corresponding benzoic acid derivative. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Step 1: Synthesis of 1-Benzylpiperazine: 1-Benzylpiperazine can be prepared by the reaction of piperazine with benzyl chloride.[5]

  • Step 2: Synthesis of 2-(4-Benzylpiperazin-1-yl)benzoic acid: A nucleophilic aromatic substitution reaction between 2-chlorobenzoic acid and 1-benzylpiperazine, typically catalyzed by a copper or palladium catalyst.

  • Step 3: Reduction to this compound: The benzoic acid derivative is reduced to the corresponding benzyl alcohol using a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ether solvent.

Aerobic Oxidation of 2-Aminobenzyl Alcohols[1]

Materials:

  • Substituted 2-aminobenzyl alcohol (1 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 4-(Dimethylamino)pyridine (DMAP) (10 mol%)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1 mol%)

  • Acetonitrile (CH₃CN) (5 mL)

  • Oxygen balloon

Procedure:

  • In a 25 mL round-bottom flask, a mixture of the substituted 2-aminobenzyl alcohol (1 mmol) and CuI (19.2 mg, 0.1 mmol) in acetonitrile (5 mL) is stirred for 5-10 minutes.

  • DMAP (12.1 mg, 0.1 mmol) and TEMPO (1.56 mg, 0.01 mmol) are added to the mixture.

  • The resulting mixture is stirred under an oxygen balloon at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the corresponding 2-aminobenzaldehyde.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

G substituent Substituent at ortho/para position electronic Electronic Effects substituent->electronic steric Steric Effects substituent->steric reactivity Reactivity of Benzyl Alcohol electronic->reactivity Influences stability of intermediates edg Electron-Donating Group (EDG) e.g., -OCH3, -NH2 electronic->edg ewg Electron-Withdrawing Group (EWG) e.g., -NO2 electronic->ewg steric->reactivity Hinders approach of reagents bulky Bulky Group e.g., -C(CH3)3, -N(Bn)Piperazinyl steric->bulky edg->reactivity Increases reactivity (Oxidation, SN1) ewg->reactivity Decreases reactivity (Oxidation, SN1) bulky->reactivity Decreases reactivity (SN2, Etherification)

Caption: Influence of electronic and steric effects on benzyl alcohol reactivity.

Experimental Workflow for Aerobic Oxidation

G start Start mix Mix Benzyl Alcohol Derivative and CuI in Acetonitrile start->mix add_reagents Add DMAP and TEMPO mix->add_reagents stir Stir under O2 Balloon at Room Temperature add_reagents->stir monitor Monitor Reaction by TLC stir->monitor monitor->stir Incomplete workup Reaction Work-up and Product Isolation monitor->workup Reaction Complete end End workup->end

Caption: Workflow for the catalytic aerobic oxidation of benzyl alcohols.

Signaling Pathway for SN1 Reaction of Benzyl Alcohols

G substrate Substituted Benzyl Alcohol protonation Protonation of Hydroxyl Group (Acidic Conditions) substrate->protonation loss_of_water Loss of Water (Rate-determining) protonation->loss_of_water carbocation Benzylic Carbocation Intermediate loss_of_water->carbocation nucleophilic_attack Nucleophilic Attack carbocation->nucleophilic_attack edg EDG Stabilizes carbocation->edg ewg EWG Destabilizes carbocation->ewg product Substitution Product nucleophilic_attack->product

Caption: Simplified SN1 reaction pathway for benzyl alcohols.

References

SAR studies of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the Structure-Activity Relationship (SAR) of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol analogs is presented below for researchers, scientists, and drug development professionals. This guide synthesizes information from studies on related benzylpiperazine and arylpiperazine derivatives to provide insights into the potential pharmacological effects of modifying this chemical scaffold.

Comparative Analysis of Receptor Binding Affinities

The structure-activity relationship (SAR) of benzylpiperazine derivatives is significantly influenced by the nature and position of substituents on both the benzyl and phenyl rings. These modifications can greatly affect the compound's affinity and selectivity for various receptors, particularly serotonin (5-HT) and dopamine (DA) receptors.[1]

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound Analogs at 5-HT2A and D2 Receptors

CompoundR1 (Benzyl Ring)R2 (Phenyl Ring)Predicted 5-HT2A Ki (nM)Predicted D2 Ki (nM)
1 (Parent) HH150300
2 4-FH50250
3 4-ClH75280
4 4-OCH3H200400
5 H2-OCH3120280
6 H4-F180350
7 4-F2-OCH330220

Note: This data is hypothetical and intended to illustrate potential SAR trends. Actual experimental values may vary.

Structure-Activity Relationship Insights

  • Substitution on the Benzyl Ring (R1):

    • Electron-withdrawing groups, such as fluorine (as in compound 2 ) or chlorine (compound 3 ), at the para-position of the benzyl ring are often associated with increased affinity for the 5-HT2A receptor.[2]

    • Electron-donating groups, like a methoxy group (compound 4 ), may decrease affinity at both 5-HT2A and D2 receptors.[1]

  • Substitution on the Phenyl Ring (R2):

    • The introduction of a methoxy group at the ortho-position of the phenyl ring (compound 5 ) can enhance affinity for the 5-HT2A receptor.

    • Fluorine substitution on the phenyl ring can have a variable effect, sometimes decreasing affinity as predicted for compound 6 .[2]

  • Combined Substitutions:

    • Combining favorable substitutions, such as a para-fluoro on the benzyl ring and an ortho-methoxy on the phenyl ring (compound 7 ), could potentially lead to a synergistic increase in binding affinity, particularly at the 5-HT2A receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of SAR data. The following are standard protocols used in the evaluation of benzylpiperazine derivatives.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., HEK-293 cells expressing human 5-HT2A or D2 receptors) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-spiperone for D2) and varying concentrations of the test compound.

  • Separation and Detection: The mixture is filtered to separate the bound from the free radioligand. The radioactivity on the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay for Gq-coupled Receptors)

Functional assays measure the biological effect of a compound at a receptor.

  • Cell Culture and Dye Loading: Cells expressing the receptor of interest are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Measurement of Calcium Flux: An agonist for the receptor is added, and the change in intracellular calcium concentration is measured using a fluorescence plate reader. Antagonists will inhibit the agonist-induced calcium flux.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.

Visualizations

The following diagrams illustrate key concepts in the SAR study of these analogs.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Evaluation Phase Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Chemical Modification In Vitro Assays In Vitro Assays Analog Synthesis->In Vitro Assays Screening Data Analysis Data Analysis In Vitro Assays->Data Analysis SAR Establishment SAR Establishment Data Analysis->SAR Establishment SAR Establishment->Analog Synthesis Design New Analogs Optimized Lead Optimized Lead SAR Establishment->Optimized Lead

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ligand GPCR 5-HT2A Receptor Ligand->GPCR Binds Gq_protein Gq Protein GPCR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular_Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

References

Unambiguous Structural Validation of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's structure is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of the novel synthetic compound, [2-(4-Benzylpiperazin-1-yl)phenyl]methanol. Detailed experimental protocols and supporting data underscore the power of 2D NMR in providing a detailed connectivity map, crucial for researchers, scientists, and drug development professionals.

The structural elucidation of novel chemical entities is a critical step in the pharmaceutical pipeline. While techniques like mass spectrometry and single-crystal X-ray diffraction provide valuable data, they can sometimes leave structural ambiguities or face experimental limitations.[1] 2D NMR spectroscopy, by mapping the intricate network of through-bond and through-space correlations between nuclei, offers a robust and often definitive solution for confirming the constitution and connectivity of small molecules in solution.[2][3]

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the information required, and the available instrumentation. Below is a comparative summary of 2D NMR with alternative methods.

Technique Principle Information Provided Advantages Limitations
2D NMR Spectroscopy (COSY, HSQC, HMBC) Measures nuclear spin correlations through chemical bonds.Detailed atom-to-atom connectivity, including proton-proton, proton-carbon (direct and long-range) relationships.[2][4]Provides unambiguous structural confirmation in solution; non-destructive; requires relatively small sample amounts.[1]Can be time-consuming for very complex molecules; requires soluble samples.
X-Ray Crystallography Diffraction of X-rays by a single crystal of the compound.Precise 3D atomic coordinates in the solid state, bond lengths, and bond angles.[5]Considered the "gold standard" for absolute structure determination.[5]Requires a suitable single crystal, which can be difficult or impossible to grow; the solid-state conformation may differ from the solution-state conformation.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Molecular weight and elemental composition (high-resolution MS); fragmentation patterns can suggest substructures.[6]High sensitivity; requires very small sample amounts; can be coupled with chromatography for mixture analysis.[6]Does not directly provide connectivity information; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Information about the presence of specific functional groups (e.g., O-H, C=O).Fast and simple to perform; provides a "fingerprint" of the molecule.Provides limited information about the overall molecular skeleton; spectral interpretation can be complex.

2D NMR Experimental Protocols for this compound

The following protocols outline the standard procedures for acquiring 2D NMR data for the structural validation of this compound.

Sample Preparation
  • Dissolution : Dissolve approximately 15-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with key analyte resonances.[7]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration : Filter the sample into a 5 mm NMR tube to remove any particulate matter.

NMR Instrumentation and Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. 1D NMR Spectra:

  • ¹H NMR : Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and integrations of all proton signals.[8]

  • ¹³C NMR and DEPT : Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.[7]

2. 2D NMR Spectra:

  • COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. A gradient-enhanced COSY (gCOSY) pulse sequence is recommended.[4][8]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. This is crucial for identifying connectivity across quaternary carbons and linking different spin systems.[4][9]

Predicted 2D NMR Correlations for this compound

Based on the known structure of this compound, the following tables summarize the expected key correlations in the 2D NMR spectra.

Predicted ¹H-¹H COSY Correlations
Proton(s) Expected Correlation with Structural Fragment
Aromatic Protons (Phenyl Ring)Adjacent Aromatic ProtonsPhenylmethanol moiety
Aromatic Protons (Benzyl Ring)Adjacent Aromatic ProtonsBenzyl moiety
-CH₂- (Methanol)-OH (if not exchanging rapidly)Methanol moiety
Piperazine ProtonsAdjacent Piperazine ProtonsPiperazine ring
-CH₂- (Benzyl)NoneBenzyl moiety
Predicted ¹H-¹³C HSQC Correlations
Proton(s) Expected Correlation with Carbon Structural Fragment
Aromatic Protons (Phenyl Ring)Corresponding Aromatic CarbonsPhenylmethanol moiety
Aromatic Protons (Benzyl Ring)Corresponding Aromatic CarbonsBenzyl moiety
-CH₂- (Methanol)-CH₂OH CarbonMethanol moiety
Piperazine ProtonsCorresponding Piperazine CarbonsPiperazine ring
-CH₂- (Benzyl)-CH₂- CarbonBenzyl moiety
Predicted ¹H-¹³C HMBC Correlations
Proton(s) Expected Long-Range Correlation with Carbon(s) Significance
-CH₂- (Benzyl)Aromatic Carbons of Benzyl Ring, Piperazine CarbonsConfirms attachment of benzyl group to piperazine nitrogen.
Piperazine ProtonsAromatic Carbons of Phenyl Ring, -CH₂- (Benzyl) CarbonConfirms attachment of piperazine ring to the phenyl ring and the benzyl group.
-CH₂- (Methanol)Aromatic Carbons of Phenyl RingConfirms attachment of the methanol group to the phenyl ring.
Aromatic Protons (Phenyl Ring)Piperazine Carbons, -CH₂OH CarbonConfirms the substitution pattern on the phenyl ring.

Workflow for Structural Validation

The process of validating the structure of this compound using 2D NMR follows a logical sequence.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis & Interpretation cluster_2 Structure Confirmation A Sample Preparation (Dissolution, Internal Standard) B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Assign Proton Spin Systems (COSY) C->D E Assign Protonated Carbons (HSQC) D->E F Establish Long-Range Connectivities (HMBC) E->F G Identify Quaternary Carbons F->G H Assemble Fragments F->H G->H I Confirm Connectivity H->I J Final Structure Validation I->J G cluster_experiments 2D NMR Experiments cluster_information Derived Structural Information cluster_validation Final Output COSY COSY H_H_Connectivity Proton-Proton Connectivity (Spin Systems) COSY->H_H_Connectivity HSQC HSQC C_H_Direct Direct Carbon-Proton Attachment HSQC->C_H_Direct HMBC HMBC C_H_LongRange Long-Range Carbon-Proton Connectivity HMBC->C_H_LongRange Final_Structure Validated Molecular Structure of This compound H_H_Connectivity->Final_Structure Assembling Fragments C_H_Direct->Final_Structure Assigning Carbons C_H_LongRange->Final_Structure Linking Fragments & Quaternary Carbons

References

Comparative analysis of the biological activity of different substituted benzylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activity of various substituted benzylpiperazines. The information is curated to assist researchers in understanding the structure-activity relationships (SAR) of this class of compounds and to provide detailed experimental frameworks for their evaluation. The data presented is compiled from multiple scientific sources to offer an objective overview of their performance at key neurological targets.

Quantitative Data Summary

The biological activity of substituted benzylpiperazines is largely dictated by the nature and position of substituents on the benzyl ring. These modifications significantly influence the compound's affinity and selectivity for various serotonin (5-HT) and dopamine (DA) receptors, as well as monoamine transporters (DAT, NET, SERT). The following tables summarize key quantitative data for a selection of substituted benzylpiperazines.

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀, nM)

This table presents the binding affinities (Kᵢ) and functional potencies (EC₅₀ for neurotransmitter release) of 1-Benzylpiperazine (BZP) and its analogs at the dopamine, norepinephrine, and serotonin transporters. Lower values indicate higher potency.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
1-Benzylpiperazine (BZP)
Release EC₅₀175[1]62[1]6050[1]
d-Amphetamine (for comparison)
Binding Kᵢ~600[1]~70-100[1]~20,000-40,000[1]
Release EC₅₀25[1]7[1]1765[1]
d-Methamphetamine (for comparison)
Release EC₅₀25[1]12[1]736[1]

Data compiled from various sources; experimental conditions may vary.

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Selected Arylpiperazine Derivatives

This table highlights the binding affinities of a synthesized arylpiperazine derivative, EF-7412, at various serotonin and dopamine receptors, showcasing a mixed 5-HT₁ₐ/D₂ antagonist profile.[2]

Compound5-HT₁ₐDopamine D₂α₁-adrenergic5-HT₂ₐ, 5-HT₃, 5-HT₄, Bz
EF-7412 2722>1000>1000

Data from a specific study to illustrate structure-activity relationships.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of substituted benzylpiperazines.

Radioligand Receptor Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.

Objective: To measure the ability of a test compound to displace a specific radiolabeled ligand from its target.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor/transporter (e.g., from rat brain tissue or HEK293 cells stably expressing the human receptor).

  • Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]ketanserin for 5-HT₂ₐ).[1][3]

  • Test compounds (substituted benzylpiperazines).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][3]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[4]

  • Wash the filters multiple times with ice-cold incubation buffer.[4]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]

Neurotransmitter Release Assay

This assay measures the ability of a compound to evoke the release of neurotransmitters from presynaptic nerve terminals (synaptosomes).

Objective: To quantify the amount of a specific neurotransmitter released from synaptosomes in the presence of a test compound.

Materials:

  • Synaptosome preparations from specific brain regions (e.g., rat striatum for dopamine release).

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Test compounds.

  • Perfusion buffer.

  • Scintillation counter.

Procedure:

  • Pre-load the synaptosomes with the radiolabeled neurotransmitter.

  • Place the loaded synaptosomes in a perfusion system.

  • Perfuse the synaptosomes with buffer to establish a stable baseline of neurotransmitter release.

  • Introduce the test compound at various concentrations into the perfusion buffer.

  • Collect the perfusate in fractions.

  • Measure the radioactivity in each fraction using a scintillation counter to determine the amount of neurotransmitter released.

  • Data Analysis: Plot the amount of neurotransmitter released against the concentration of the test compound to determine the EC₅₀ value (the concentration that elicits 50% of the maximum release).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by substituted benzylpiperazines and a typical experimental workflow.

G BZP-Mediated Dopamine Release and Postsynaptic Signaling BZP Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits reuptake & Promotes efflux Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Release D1R D1 Receptor (Gs-coupled) Dopamine_synapse->D1R Activates D2R D2 Receptor (Gi-coupled) Dopamine_synapse->D2R Activates AC_stim Adenylyl Cyclase D1R->AC_stim Stimulates AC_inhib Adenylyl Cyclase D2R->AC_inhib Inhibits cAMP_increase ↑ cAMP AC_stim->cAMP_increase cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease PKA Protein Kinase A cAMP_increase->PKA Activates Downstream Downstream Effects cAMP_decrease->Downstream Modulates PKA->Downstream

Caption: BZP-mediated dopamine release and postsynaptic signaling.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Cell Membranes/Tissue Homogenate) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compounds Ligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand binding assay.

G Structure-Activity Relationship Logic Core Benzylpiperazine Scaffold Substitution Substitution on Benzyl Ring (Position and Electronic Properties) Core->Substitution is modified by Affinity Receptor/Transporter Affinity (e.g., D₂, 5-HT₂ₐ, DAT) Substitution->Affinity influences Activity Biological Activity (e.g., Stimulant, Hallucinogenic) Affinity->Activity determines

Caption: Logic of structure-activity relationships.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of viable synthetic routes for the preparation of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol, a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of chemical synthesis is a critical factor in drug discovery and development, impacting timelines, cost, and scalability. Here, we objectively compare three distinct synthetic strategies, presenting supporting experimental data from analogous reactions to benchmark their potential performance.

Executive Summary of Synthetic Routes

Three primary synthetic strategies are evaluated for the preparation of the target molecule. Each route offers a unique balance of efficiency, step economy, and reagent accessibility.

  • Route 1: Two-Step Synthesis via Aldehyde Intermediate: This classic and reliable approach involves the initial formation of a C-N bond to create a benzaldehyde intermediate, followed by a standard reduction to yield the final product.

  • Route 2: Direct Coupling with a Protected Benzyl Alcohol: This route aims for a more direct C-N bond formation with a benzyl alcohol derivative. To prevent interference from the hydroxyl group, a protection-deprotection sequence is necessary, adding to the step count but potentially offering higher yields in the key coupling step.

  • Route 3: One-Pot Synthesis: A streamlined approach that combines the C-N bond formation and subsequent reduction into a single reaction vessel, minimizing workup and purification steps and thereby increasing overall efficiency.

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative metrics for each proposed synthetic route, based on data from analogous reactions reported in the literature.

Route 1: Two-Step Synthesis via Aldehyde Intermediate

StepReactionKey Reagents & CatalystSolventTemp. (°C)Time (h)Approx. Yield (%)
1aBuchwald-Hartwig Amination2-Bromobenzaldehyde, N-Benzylpiperazine, Pd₂(dba)₃, XantPhos, NaOtBuToluene11012-2485-95
1bNucleophilic Aromatic Substitution2-Fluorobenzaldehyde, N-Benzylpiperazine, K₂CO₃DMF1002475-85
2Aldehyde Reduction2-(4-Benzylpiperazin-1-yl)benzaldehyde, NaBH₄Methanol251-290-98

Route 2: Direct Coupling with Protected Benzyl Alcohol

StepReactionKey Reagents & CatalystSolventTemp. (°C)Time (h)Approx. Yield (%)
1Protection of Benzyl Alcohol2-Bromobenzyl alcohol, TBDMSCl, ImidazoleDMF251-2>95
2Buchwald-Hartwig AminationProtected 2-Bromobenzyl alcohol, N-Benzylpiperazine, Pd₂(dba)₃, XantPhos, NaOtBuToluene11012-2485-95
3DeprotectionProtected Product, TBAFTHF251-3>90

Route 3: One-Pot Synthesis

StepReactionKey Reagents & CatalystSolventTemp. (°C)Time (h)Approx. Yield (%)
1C-N Coupling & Reduction2-Bromobenzaldehyde, N-Benzylpiperazine, Pd₂(dba)₃, XantPhos, NaOtBu; then NaBH₄Toluene/Methanol110 then 2514-2675-85 (estimated)

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures for analogous reactions and may require optimization for the specific substrates.

Protocol 1a: Buchwald-Hartwig Amination of 2-Bromobenzaldehyde

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), XantPhos (2-4 mol%), and NaOtBu (1.4 equiv.).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).

  • Toluene (5 mL/mmol of aryl bromide), 2-bromobenzaldehyde (1.0 equiv.), and N-benzylpiperazine (1.2 equiv.) are added via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 1b: Nucleophilic Aromatic Substitution of 2-Fluorobenzaldehyde

  • To a round-bottom flask is added 2-fluorobenzaldehyde (1.0 equiv.), N-benzylpiperazine (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Dimethylformamide (DMF, 10 mL/mmol of aldehyde) is added, and the mixture is heated to 100 °C.

  • The reaction is stirred for 24 hours, monitoring by TLC or LC-MS.

  • After cooling, the mixture is poured into ice water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 2: Aldehyde Reduction with Sodium Borohydride

  • The aldehyde intermediate (1.0 equiv.) is dissolved in methanol (10 mL/mmol).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄, 1.5 equiv.) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated to yield the product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes and a key catalytic cycle.

Synthetic_Route_1 cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Reduction A 2-Halobenzaldehyde C 2-(4-Benzylpiperazin-1-yl)benzaldehyde A->C Pd Catalyst (1a) or Base (1b) B N-Benzylpiperazine B->C Pd Catalyst (1a) or Base (1b) D This compound C->D NaBH4

Caption: Workflow for the Two-Step Synthesis via Aldehyde Intermediate (Route 1).

Synthetic_Route_2 A 2-Bromobenzyl alcohol B Protected 2-Bromobenzyl alcohol A->B Protection (TBDMSCl) D Protected Product B->D Buchwald-Hartwig Amination C N-Benzylpiperazine C->D Buchwald-Hartwig Amination E This compound D->E Deprotection (TBAF)

Caption: Workflow for the Direct Coupling with a Protected Benzyl Alcohol (Route 2).

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Pd_ArX Ar-Pd(II)-X (L_n) Pd0->Pd_ArX Oxidative Addition Pd_Ar_NR2 Ar-Pd(II)-NR₂ (L_n) Pd_ArX->Pd_Ar_NR2 Amine Coordination & Deprotonation Pd_Ar_NR2->Pd0 Reductive Elimination Product Ar-NR₂ Pd_Ar_NR2->Product ArX Ar-X ArX->Pd_ArX Amine HNR₂ Amine->Pd_ArX Base Base Base->Pd_ArX

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Discussion and Route Selection

Route 1 stands out as a robust and well-documented pathway. The two-step sequence allows for straightforward purification of the intermediate aldehyde, potentially leading to a higher purity final product. The choice between Buchwald-Hartwig amination (1a) and SNAr (1b) for the first step will largely depend on the cost and availability of the starting 2-halobenzaldehyde. Generally, aryl bromides are more reactive in palladium-catalyzed couplings, while aryl fluorides are preferred for SNAr, especially if the aromatic ring is further activated.

Route 2 presents a more convergent approach, but the necessity of protection and deprotection steps adds to the overall step count and introduces additional reagents. While each of these steps typically proceeds in high yield, the overall yield will be a product of the three steps. This route may be advantageous if the aldehyde intermediate in Route 1 proves to be unstable or difficult to handle.

Route 3 , the one-pot synthesis, is theoretically the most efficient in terms of operational simplicity and reduced waste from workups and purifications. However, the compatibility of the C-N coupling reaction conditions (high temperature, strong base) with the reducing agent needs to be carefully considered. A sequential addition of the reducing agent after the completion of the first step without intermediate purification would be the most likely successful strategy. This route, while promising, may require more extensive optimization.

Biological Activity

A thorough literature search revealed no specific reported biological activity or involvement in signaling pathways for this compound itself. Its primary significance lies in its role as a structural motif and intermediate in the synthesis of more complex molecules with therapeutic potential.

Conclusion

For laboratory-scale synthesis where reliability and purity are paramount, Route 1 is the recommended starting point due to its predictability and the wealth of literature precedents for analogous transformations. For process development and large-scale synthesis, an investigation into the feasibility of the one-pot synthesis (Route 3) could yield significant improvements in efficiency and cost-effectiveness. The choice of the specific conditions within each route, particularly for the C-N bond formation, should be guided by the relative cost of starting materials and the desired scale of the synthesis.

Cross-reactivity studies of antibodies raised against benzylpiperazine-containing haptens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antibody Cross-Reactivity for Benzylpiperazine (BZP) Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies developed for the detection of 1-benzylpiperazine (BZP), a psychoactive stimulant of the piperazine class. Understanding the specificity and cross-reactivity of these antibodies is crucial for developing reliable immunoassays for screening BZP and its analogs in toxicology, forensics, and clinical settings. The performance of an immunoassay is critically dependent on the antibody's ability to distinguish between the target analyte and structurally similar compounds.

Introduction to Antibody Specificity in BZP Immunoassays

Benzylpiperazine and its derivatives, such as 3-trifluoromethylphenylpiperazine (TFMPP) and 3-chlorophenylpiperazine (mCPP), are often found in illicit "party pills".[1] Developing immunoassays for their detection presents a challenge due to potential cross-reactivity with other structurally related compounds, which can lead to false positives or inaccurate quantification.[2][3]

The specificity of an antibody is primarily determined by the design of the hapten used to elicit the immune response.[2] A hapten is a small molecule that is conjugated to a larger carrier protein to become immunogenic.[4] The point of attachment of the linker arm to the BZP molecule and the overall structure of the hapten dictate which parts of the molecule are presented to the immune system, thereby influencing the resulting antibody's binding profile.[2] This guide compares the cross-reactivity profiles of different antibodies raised against BZP-containing haptens.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of polyclonal and monoclonal antibodies against BZP and a panel of structurally related compounds. Cross-reactivity is typically expressed as the percentage of the concentration of the competing compound required to cause 50% inhibition of the signal relative to the target analyte (BZP).

Calculation: % Cross-Reactivity = (IC50 of BZP / IC50 of Tested Compound) x 100

Table 1: Polyclonal Antibody Performance

This table presents data from an assay developed using polyclonal antibodies raised in rabbits via immunization with a BZP antigen.[1] The goal was to create a highly specific screening method to overcome the limitations of existing assays that showed unwanted cross-reactivity with amphetamines.[1][2]

Compound TestedConcentration (ng/mL) causing 50% inhibition (IC50)% Cross-Reactivity
Benzylpiperazine (BZP)25100%
3-Trifluoromethylphenylpiperazine (TFMPP)> 1000< 2.5%
3-Chlorophenylpiperazine (mCPP)> 1000< 2.5%
4-Methoxyphenylpiperazine (MeOPP)> 1000< 2.5%
Amphetamine> 10000< 0.25%
Methamphetamine> 10000< 0.25%
MDMA> 10000< 0.25%

Data synthesized from studies on BZP immunoassay development.[2]

Analysis: The polyclonal antibody demonstrates high specificity for BZP. The minimal cross-reactivity with key BZP analogs (TFMPP, mCPP) and common drugs of abuse like amphetamine and MDMA indicates a well-designed hapten that exposes unique features of the BZP structure. This makes the antibody highly suitable for specific BZP screening.[1][2]

Table 2: Monoclonal vs. Polyclonal Antibody Comparison

While specific cross-reactivity data for a monoclonal anti-BZP antibody is not detailed in the provided search results, a comparison can be framed based on general principles. Monoclonal antibodies (mAbs) are derived from a single B-cell clone and recognize a single epitope, which typically results in high specificity and batch-to-batch consistency.[5][6] Polyclonal antibodies (pAbs) are a mixture of immunoglobulins that recognize multiple epitopes on the antigen, which can sometimes lead to broader cross-reactivity but also a more robust signal.[7]

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Specificity High, recognize a single epitopeVariable, recognize multiple epitopes
Cross-Reactivity Generally lower and more predictableCan be higher; dependent on hapten design
Consistency High batch-to-batch consistencyProne to batch-to-batch variability
Application Ideal for quantitative assays requiring high precisionWell-suited for screening and qualitative detection

Experimental Protocols

The generation of reliable cross-reactivity data is underpinned by robust experimental protocols. Below is a generalized methodology for a competitive ELISA, a common format for BZP detection.[1][2]

Hapten Synthesis and Immunogen Preparation
  • Hapten Design: A derivative of BZP is synthesized to introduce a linker arm with a reactive functional group (e.g., a carboxylic acid). The linker's position is chosen to expose key structural features of the BZP molecule to the immune system.[2]

  • Carrier Protein Conjugation: The synthesized hapten is covalently coupled to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development, using a cross-linking agent.[2]

  • Purification: The resulting hapten-protein conjugate (immunogen) is purified from unreacted components by dialysis or size-exclusion chromatography.[2]

Antibody Production
  • Immunization: Animals (typically rabbits for polyclonal, or mice for monoclonal) are immunized with the purified immunogen to elicit an immune response.[1]

  • Antibody Purification: For polyclonal antibodies, the IgG fraction is purified from the serum. For monoclonal antibodies, hybridoma technology is used to isolate and culture a single antibody-producing cell line.

Competitive ELISA Protocol for Cross-Reactivity Analysis

This assay measures the ability of BZP analogs and other compounds to compete with a BZP-enzyme conjugate for a limited number of antibody binding sites.[1]

  • Plate Coating: A microtiter plate is coated with purified anti-BZP antibodies (e.g., IgG).[1] The plate is then washed and blocked to prevent non-specific binding.

  • Competitive Reaction:

    • A constant, predetermined concentration of a BZP-Horseradish Peroxidase (HRP) enzyme conjugate is used.[1]

    • Standards (containing known concentrations of BZP) or samples containing potential cross-reactants are added to the wells.[1]

    • The plate is incubated, allowing the free analyte (BZP or cross-reactant) and the BZP-HRP conjugate to compete for binding to the immobilized antibodies.[1]

  • Signal Generation:

    • The plate is washed to remove unbound reagents.

    • A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme on the bound conjugate converts the substrate, producing a colorimetric signal.[1]

    • The reaction is stopped with an acid solution (e.g., 1N HCl).[1]

  • Data Analysis: The absorbance is read using a plate reader (e.g., at 450 nm).[1] The signal intensity is inversely proportional to the concentration of BZP or cross-reactant in the sample. An inhibition curve is generated to calculate the IC50 value for each tested compound.

Visualizations

Workflow for Antibody Development and Testing

Antibody_Development_Workflow cluster_prep Phase 1: Reagent Preparation cluster_dev Phase 2: Antibody Generation cluster_val Phase 3: Assay Validation Hapten Hapten Synthesis Conjugation Protein Conjugation (KLH/BSA) Hapten->Conjugation Purify_Imm Immunogen Purification Conjugation->Purify_Imm Immunization Immunization Purify_Imm->Immunization Screening Antibody Screening & Purification Immunization->Screening Assay_Dev Assay Development (ELISA) Screening->Assay_Dev Cross_React Cross-Reactivity Testing Assay_Dev->Cross_React

Caption: Workflow for developing and validating antibodies for BZP detection.

Principle of Competitive ELISA

Competitive_ELISA cluster_plate Microtiter Plate Well cluster_solution Sample/Reagent Addition cluster_result Competition Outcome Ab Immobilized Anti-BZP Antibody Result_High High Analyte Conc. => Low Signal Result_Low Low Analyte Conc. => High Signal Analyte Free Analyte (BZP or Cross-Reactant) Analyte->Ab Competes Conjugate BZP-Enzyme Conjugate Conjugate->Ab Competes

Caption: Diagram of the competitive binding principle in an ELISA.

Hapten Structure and Antibody Recognition

Hapten_Specificity cluster_hapten Immunizing Hapten Structure cluster_recognition Antibody Binding Pocket cluster_analytes Test Compounds Hapten_Img BZP Core + Linker Antibody Antibody (High Specificity) Hapten_Img->Antibody Generates BZP BZP (Target) BZP->Antibody High Affinity Binding (100% Reactivity) TFMPP TFMPP (Analog) TFMPP->Antibody Low Affinity Binding (<2.5% Reactivity) MDMA MDMA (Unrelated) MDMA->Antibody No Significant Binding (<0.25% Reactivity)

Caption: Relationship between hapten design and antibody specificity.

References

Navigating the Labyrinth of In Vitro Assay Validation for Novel [2-(4-Benzylpiperazin-1-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the fast-paced realm of drug discovery, the rigorous validation of in vitro assays is paramount to ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of in vitro assay validation for compounds derived from the versatile scaffold, [2-(4-Benzylpiperazin-1-yl)phenyl]methanol. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical parameters of assay validation, presents comparative data for derivatives targeting various biological pathways, and offers detailed experimental protocols.

The this compound scaffold has emerged as a promising starting point for the development of novel therapeutics due to its synthetic tractability and its presence in molecules with diverse biological activities. Derivatives have shown potential as anticancer agents, inhibitors of key enzymes in neurodegenerative diseases, and modulators of various signaling pathways. This guide will explore the validation of assays crucial for characterizing these activities.

Comparative Performance of this compound Derivatives

The efficacy of novel compounds is benchmarked against established drugs and alternative molecules. The following tables summarize the in vitro performance of representative derivatives of the this compound scaffold in key therapeutic areas.

Table 1: Anticancer Activity of Phenylpiperazine Derivatives
Compound IDTarget/AssayCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative A EGFR Kinase InhibitionA549 (Lung Cancer)0.05[1]Gefitinib0.015
Derivative B Topoisomerase II InhibitionMCF7 (Breast Cancer)1.2[2]Doxorubicin0.8
Derivative C Antiproliferative (MTT Assay)HeLa (Cervical Cancer)0.08[1]Cisplatin2.5
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzylpiperazine Derivatives
Compound IDEnzyme SourceIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 4a (o-Cl) Electric Eel AChE0.91 ± 0.045[3][4]Donepezil0.14 ± 0.03[3][4]
Derivative 4f (p-F) Electric Eel AChE2.3 ± 0.1[3]Donepezil0.14 ± 0.03[3]
Derivative 4g (m-OCH3) Electric Eel AChE5.5 ± 0.7[4]Donepezil0.14 ± 0.03[4]
Derivative 4l (unsubstituted) Electric Eel AChE> 100[3]Donepezil0.14 ± 0.03[3]
Table 3: Amyloid-β (Aβ) Aggregation Inhibition
Compound IDAssay TypeInhibition (%) at 10 µMReference CompoundReference Inhibition (%) at 10 µM
SD-4 Thioflavin T (Self-induced)~40[5]Donepezil~30[5]
SD-6 Thioflavin T (Self-induced)~45[5]Donepezil~30[5]
SD-4 Thioflavin T (AChE-induced)~60[5]Donepezil~55[5]
SD-6 Thioflavin T (AChE-induced)~65[5]Donepezil~55[5]

Key Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible research. Below are methodologies for key in vitro assays discussed in this guide.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (derivatives of this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human source)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test compounds

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding ATCI and DTNB.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to derive the IC50 value.[3]

Protocol 3: Thioflavin T (ThT) Assay for Amyloid-β Aggregation

This fluorescence-based assay monitors the formation of amyloid fibrils.

Materials:

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) peptide.

  • Incubate the Aβ peptide solution with different concentrations of the test compounds in a 96-well plate.

  • For AChE-induced aggregation, co-incubate with AChE.[5]

  • At various time points, add ThT solution to the wells.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of amyloid fibrils.

  • Plot fluorescence intensity against time to generate aggregation curves and determine the extent of inhibition by the test compounds.

Visualizing the Pathways and Processes

To better understand the complex biological systems and experimental procedures, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Compound [2-(4-Benzylpiperazin-1-yl)phenyl] methanol Derivative Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Incubate_AChE Incubate AChE with Compound Compound_Prep->Incubate_AChE Reagent_Prep Prepare AChE, ATCI, DTNB Reagent_Prep->Incubate_AChE Add_Substrate Add ATCI and DTNB Incubate_AChE->Add_Substrate Measure_Abs Measure Absorbance at 412 nm Add_Substrate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50 Assay_Validation_Parameters Validation In Vitro Assay Validation Specificity Specificity Validation->Specificity Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness

References

Head-to-Head Comparison: [2-(4-Benzylpiperazin-1-yl)phenyl]methanol-based Inhibitors vs. Lurasidone for Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Analysis for Drug Discovery Professionals

Introduction:

The benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs targeting the central nervous system. This guide presents a hypothetical head-to-head comparison of the uncharacterized compound, [2-(4-Benzylpiperazin-1-yl)phenyl]methanol, with the established atypical antipsychotic, Lurasidone. This comparison is predicated on the structural similarities between the two molecules and the well-documented role of the benzylpiperazine core in potent antagonism of Dopamine D2 and Serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia and bipolar disorder.[1][2][3]

Lurasidone's efficacy is thought to be mediated through this dual receptor antagonism.[3] While experimental data for this compound is not publicly available, this guide serves as a framework for researchers and drug development professionals on how such a novel compound could be evaluated against a known therapeutic agent. The subsequent sections will detail the known quantitative data for Lurasidone, outline the necessary experimental protocols for characterizing the novel compound, and visualize the relevant biological pathways and experimental workflows.

Quantitative Data Comparison

The following table summarizes the known in vitro binding affinities (Ki) of Lurasidone for key CNS receptors. To conduct a direct comparison, this compound would need to be subjected to similar radioligand binding assays.

Target ReceptorLurasidone Ki (nM)This compound Ki (nM)
Dopamine D21.0[3]Data Not Available
Serotonin 5-HT2A0.5[3]Data Not Available
Serotonin 5-HT70.5[3]Data Not Available
Serotonin 5-HT1A (partial agonist)6.4[3]Data Not Available
Adrenergic α2C11[1]Data Not Available
Adrenergic α2A41[3]Data Not Available
Histamine H1> 1,000[4]Data Not Available
Muscarinic M1> 1,000[4]Data Not Available

Experimental Protocols

To ascertain the pharmacological profile of this compound and enable a direct comparison with Lurasidone, the following key in vitro experiments are essential.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the Dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]Spiperone, a high-affinity D2 antagonist.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist, such as haloperidol or unlabeled spiperone.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membranes, [³H]Spiperone, and varying concentrations of the test compound (this compound). For determining non-specific binding, a separate set of wells will contain the receptor membranes, [³H]Spiperone, and the non-specific binding control.

  • Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the Serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human Serotonin 5-HT2A receptor.[5]

  • Radioligand: [³H]Ketanserin, a selective 5-HT2A antagonist.[6][7]

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist, such as ritanserin or unlabeled ketanserin.[6]

  • Assay Buffer: Similar to the D2 receptor binding assay buffer.

  • Filtration Apparatus: A cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure: The procedure is analogous to the Dopamine D2 receptor binding assay, with the substitution of the specific receptor source, radioligand, and non-specific binding control for the 5-HT2A receptor.[6][7]

Visualizations

Signaling Pathways

Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse_D2 Cellular Response (Inhibited) PKA->CellularResponse_D2 Lurasidone_D2 Lurasidone / This compound Lurasidone_D2->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq HT2AR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC CellularResponse_5HT2A Cellular Response (Activated) Ca2->CellularResponse_5HT2A PKC->CellularResponse_5HT2A Lurasidone_5HT2A Lurasidone / This compound Lurasidone_5HT2A->HT2AR Experimental_Workflow cluster_workflow In Vitro Receptor Binding Assay Workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes (D2 or 5-HT2A) start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

References

A Researcher's Guide to Ensuring Reproducibility with [2-(4-Benzylpiperazin-1-yl)phenyl]methanol Sourced from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

The N-benzylpiperazine motif is a common scaffold in drug discovery, with derivatives showing activity as inhibitors of various enzymes and as ligands for several receptors.[1][2][3] Given the therapeutic potential of compounds containing this moiety, ensuring the purity and consistency of starting materials like [2-(4-Benzylpiperazin-1-yl)phenyl]methanol is a critical first step in any research endeavor.

Commercial Availability and Initial Assessment

This compound is available from several chemical suppliers, typically with a stated purity of 98% or higher.[4][5][6][7] However, the nature and percentage of the remaining impurities can differ significantly between suppliers and even between batches from the same supplier. These impurities may arise from the synthesis process, which often involves the reaction of piperazine with benzyl chloride or related precursors.[8][9]

SupplierProduct NumberStated PurityCAS NumberMolecular Formula
Sigma-AldrichMAN412114797Not specified261178-24-9C₁₈H₂₂N₂O
ChemSceneCS-0156284≥98%261178-24-9C₁₈H₂₂N₂O
Lab-Chemicals.com-98%261178-24-9C₁₈H₂₂N₂O

This table is illustrative and not exhaustive of all available suppliers.

Recommended In-House Quality Control and Validation

To ensure experimental reproducibility, it is crucial to perform in-house validation of this compound from any new supplier or batch. The following experimental protocols are recommended for characterizing the identity, purity, and potential functional impact of the compound.

Experimental Protocols

1. Identity and Purity Assessment by HPLC-MS

  • Objective: To confirm the molecular weight of the compound and to assess its purity.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Method:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 10 µg/mL in the mobile phase.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

      • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Range: m/z 100-500.

      • Expected Mass: The protonated molecule [M+H]⁺ is expected at m/z 283.18.

2. Purity and Volatile Impurity Analysis by GC-MS

  • Objective: To provide an orthogonal assessment of purity and to identify any volatile impurities that may not be apparent by HPLC.

  • Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Method:

    • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

    • GC Conditions:

      • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

      • Inlet Temperature: 250°C.[11]

      • Oven Program: Hold at 150°C for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.[11]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Scan Range: m/z 40-450.

3. Functional Assay: Impact on a Hypothetical Kinase Signaling Pathway

Given that piperazine derivatives have been explored as kinase inhibitors, a functional assay is the most sensitive method for detecting functionally relevant impurities.[12] Here, we propose a hypothetical assay to assess the compound's effect on a generic kinase cascade.

  • Objective: To determine if different batches of this compound have a differential impact on a biological system.

  • Method:

    • Cell Line: A human cancer cell line known to have an active kinase pathway (e.g., HeLa cells).

    • Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations (0.1 µM to 100 µM) of the compound from each supplier for 24 hours.

    • Endpoint Measurement (Western Blot): Lyse the cells and perform a Western blot to measure the phosphorylation of a downstream target protein (e.g., p-ERK). Use an antibody against total ERK as a loading control.

    • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Compare the dose-response curves for compounds from different suppliers.

Illustrative Data Presentation

The following tables present hypothetical data from the quality control experiments described above, illustrating potential variability between suppliers.

Table 1: Purity Analysis of this compound from Different Suppliers

SupplierStated PurityHPLC-UV Purity (%) (at 254 nm)GC-MS Purity (%)Major Impurity (m/z by LC-MS)
Supplier A≥98%99.198.8177.1 (N-benzylpiperazine)
Supplier B98%97.597.2268.2 (Dibenzylpiperazine)
Supplier C≥98%99.599.3Not Detected

Table 2: Functional Impact on p-ERK Levels in HeLa Cells (Hypothetical Data)

SupplierIC₅₀ for p-ERK Inhibition (µM)Maximum Inhibition (%)
Supplier A12.585
Supplier B25.160
Supplier C12.888

These hypothetical results suggest that while all suppliers meet the general purity specifications, the presence of different impurities can lead to variations in biological activity. For instance, the compound from Supplier B shows a weaker inhibitory effect, which could be due to a lower effective concentration of the active ingredient or interference from the identified dibenzylpiperazine impurity.

Visualizing Workflows and Pathways

To further clarify the recommended procedures and the biological context, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis Compound This compound Stock Prepare 1 mg/mL Stock Compound->Stock Working Dilute to Working Solution Stock->Working HPLC HPLC-MS Analysis Working->HPLC GCMS GC-MS Analysis Working->GCMS Purity Assess Purity HPLC->Purity Identity Confirm Identity HPLC->Identity GCMS->Purity Impurities Identify Impurities GCMS->Impurities

Caption: Workflow for analytical characterization of the compound.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Western Blot cluster_3 Analysis Plate Plate HeLa Cells Treat Treat with Compound Plate->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS SDS-PAGE Quantify->SDS Transfer Transfer to Membrane SDS->Transfer Probe Probe with Antibodies (p-ERK, Total ERK) Transfer->Probe Image Imaging & Densitometry Probe->Image Normalize Normalize p-ERK to Total ERK Image->Normalize Compare Compare Dose-Response Normalize->Compare

Caption: Experimental workflow for the functional kinase assay.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound This compound Compound->MEK

Caption: Hypothetical signaling pathway showing MEK inhibition.

Conclusion and Recommendations

The reproducibility of experimental results is a cornerstone of scientific research. When using commercially sourced chemical reagents such as this compound, researchers should not rely solely on the supplier's certificate of analysis. Implementing a routine, in-house validation process for each new batch or supplier is a critical step to ensure data integrity. This process should ideally include both analytical techniques (HPLC-MS, GC-MS) to confirm identity and purity, and a relevant functional assay to detect any biologically significant variations. By taking these proactive steps, researchers can minimize variability and enhance the reliability and reproducibility of their findings.

References

Unraveling the Molecular Embrace: A Guide to Confirming the Binding Mode of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental and computational methodologies for elucidating the binding mode of novel compounds, using [2-(4-Benzylpiperazin-1-yl)phenyl]methanol derivatives as a focal point. By integrating detailed experimental protocols, quantitative data comparison, and visual workflows, this guide aims to equip researchers with the necessary tools to thoroughly characterize the interaction of their molecules with biological targets.

While specific binding data for this compound is not extensively published, the broader class of benzylpiperazine derivatives is known to interact with a range of biological targets, primarily within the central nervous system, including serotonergic and dopaminergic receptors.[1][2] Additionally, various derivatives have been investigated for their potential as anticancer agents, cholinesterase inhibitors, and ligands for sigma receptors.[3][4][5] This guide will, therefore, draw upon established methodologies for characterizing such interactions to provide a robust framework for investigation.

Comparative Analysis of Binding Mode Determination Techniques

The confirmation of a ligand's binding mode is a multifaceted process that combines experimental biophysical techniques with computational modeling. Each method offers unique insights into the thermodynamics, kinetics, and structural details of the protein-ligand interaction.

Technique Information Provided Advantages Limitations Typical Throughput
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex, revealing precise atomic interactions.Provides unambiguous evidence of the binding pose and interacting residues.Requires high-quality protein crystals; may not represent the solution-state dynamics.Low
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on ligand binding, conformational changes in the protein and ligand, and mapping of the binding site (e.g., STD, WaterLOGSY).Can study interactions in solution; provides dynamic information.Requires relatively large amounts of pure, soluble protein; size limitations for the protein.Low to Medium
Surface Plasmon Resonance (SPR) Real-time kinetic data (association and dissociation rates, kon and koff) and equilibrium dissociation constant (KD).Label-free; provides kinetic information; relatively high throughput.One binding partner needs to be immobilized; mass transport limitations can affect results.Medium to High
Isothermal Titration Calorimetry (ITC) Direct measurement of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).Label-free and in-solution; provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of material; sensitive to buffer conditions.Low to Medium
Molecular Docking Prediction of the preferred binding orientation of the ligand within the protein's binding site.Computationally inexpensive; high-throughput for virtual screening.Accuracy is dependent on the scoring function; does not account for protein flexibility well.Very High
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the protein-ligand complex over time, assessing the stability of the binding pose.Provides insights into conformational changes and the role of solvent; can refine docking poses.Computationally expensive; requires significant expertise to set up and analyze.Low

Experimental Protocols: A Closer Look

To provide a practical context, a detailed protocol for a foundational binding assay is outlined below.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound derivatives for a target receptor (e.g., a serotonin receptor).

Materials:

  • Membrane preparation expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).

  • Test compounds (this compound derivatives) at various concentrations.

  • Non-specific binding control (a high concentration of a known, unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its KD, and the test compound at varying concentrations.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the filter plate to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Visualizing the Path to Confirmation

Diagrams are essential for conceptualizing complex biological processes and experimental workflows.

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation mol_dock Molecular Docking md_sim MD Simulation mol_dock->md_sim Refine Pose binding_assay Binding Assays (SPR, ITC) md_sim->binding_assay Guide Experiment structural_bio Structural Biology (X-ray, NMR) binding_assay->structural_bio Confirm Affinity structural_bio->mol_dock Validate Model

Caption: A typical workflow for confirming the binding mode of a novel compound.

gpc_signaling ligand Benzylpiperazine Derivative receptor GPCR (e.g., 5-HT Receptor) ligand->receptor Binds g_protein G-Protein (Gq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol, a substituted piperazine derivative, is critical for ensuring laboratory safety and environmental protection. This compound must be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount. The following procedures provide a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely.

Hazard Assessment and Waste Classification

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are the foundational steps for safe disposal. Different waste streams should be collected in separate, appropriate containers to avoid incompatible chemical reactions.

Waste TypeContainer SpecificationDisposal Method
Solid Waste Securely sealed, properly labeled, compatible container (e.g., wide-mouth glass or polyethylene bottle).Collection by a certified hazardous waste disposal service.[5]
Liquid Waste Labeled, sealed, and chemically compatible solvent waste container. Segregate halogenated and non-halogenated solvents where required by your institution.[6][7]Collection by a certified hazardous waste disposal service.
Contaminated Labware Puncture-resistant sharps container for sharp items. Double-bagged in durable, labeled plastic bags for non-sharp items (e.g., gloves, weighing paper).[6][8]Disposed of as solid hazardous waste.[5]
Empty Containers Original product container.Triple-rinse with a suitable solvent; collect rinsate as hazardous liquid waste. Deface label and dispose of the container as non-hazardous waste or according to institutional policy.[3][5]

Standard Disposal Protocol

The following step-by-step procedure outlines the standard protocol for the disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE, including:

  • Safety goggles or glasses[1]

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • A lab coat[1]

  • Use a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

2. Waste Collection:

  • Solid Waste: Carefully transfer any solid this compound waste into a designated and labeled hazardous waste container.[6]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible liquid waste container. Do not mix with incompatible waste streams.[8] The container must be kept closed except when adding waste.[3][9]

  • Contaminated Materials: Place all contaminated consumables, such as pipette tips, weighing paper, and gloves, into the designated solid hazardous waste container.[1]

3. Container Labeling: All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound" (avoiding abbreviations or formulas on the primary label)[8]

  • An accurate list of all constituents and their approximate concentrations[7]

  • Appropriate hazard symbols (e.g., irritant, harmful)

  • The date when waste was first added to the container[3][7]

4. Storage:

  • Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]

  • Ensure the storage area is away from incompatible materials.[8]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in an SAA.[10]

5. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to 12 months for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][10]

Spill and Decontamination Procedures

In the event of a spill, immediate and proper response is crucial to mitigate risks.

1. Spill Management:

  • Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]

  • Clean the spill area thoroughly with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.[1]

2. Decontamination of Equipment and Containers:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent.[1]

  • To render an "empty" container non-hazardous, it must be triple-rinsed with a solvent capable of removing the chemical residue.[3] Each rinse should use a solvent volume of approximately 5-10% of the container's volume.[3]

  • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [3][5]

  • After triple-rinsing and defacing the original label, the container may be disposed of as regular trash or recycled, in accordance with your institution's policies.[3]

Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Disposal Path A Waste Generated Containing This compound B Is the waste solid, liquid, or contaminated labware? A->B C1 Solid Hazardous Waste Container B->C1  Solid C2 Liquid Hazardous Waste Container (Non-Halogenated) B->C2 Liquid   C3 Contaminated Sharps or Solid Waste Container B->C3 Labware   D Label Container: 'Hazardous Waste', Full Chemical Name, Constituents, Date C1->D C2->D C3->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F

Disposal workflow for this compound.

References

Personal protective equipment for handling [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling [2-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS No. 261178-24-9). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The GHS07 pictogram, indicating a health hazard, is associated with this compound.

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Recommended Equipment Specifications & Rationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary for splash-prone procedures.Conforming to EN166 (EU) or NIOSH (US) standards. Protects against eye irritation from dust particles or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Impervious clothing, such as a lab coat or chemical-resistant suit.Gloves must be inspected before use and replaced immediately if contaminated. Protective clothing prevents skin contact and irritation.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated and cannot be controlled at the source.Work should ideally be conducted in a chemical fume hood to minimize inhalation exposure.
Hand Protection Wear appropriate chemical-resistant gloves.Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product.

Safe Handling and Storage

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Confirm the accessibility of an eyewash station and safety shower.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill containment materials readily available.

  • Handling the Compound:

    • Wear all required PPE before handling the chemical.

    • Avoid direct contact with skin, eyes, and clothing.

    • Minimize dust generation when handling the solid form. Use appropriate tools (e.g., spatulas) for transferring the substance.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after completing work.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect the compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste (Solutions): Collect solutions in a compatible, labeled, and sealed container for hazardous liquid waste. Do not dispose of down the drain.

  • Empty Containers: Triple rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

All chemical waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.

Visual Safety Workflow

The following diagram illustrates the essential workflow for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Ensure well-ventilated area (fume hood) check_safety Verify eyewash/shower access prep_area->check_safety gather_ppe Assemble appropriate PPE check_safety->gather_ppe spill_kit Prepare spill containment kit gather_ppe->spill_kit don_ppe Don all required PPE spill_kit->don_ppe handle_compound Handle compound, minimizing dust don_ppe->handle_compound avoid_contact Avoid contact with skin, eyes, clothing handle_compound->avoid_contact no_eat_drink No eating, drinking, or smoking avoid_contact->no_eat_drink clean_area Clean work area thoroughly no_eat_drink->clean_area dispose_ppe Dispose of contaminated PPE clean_area->dispose_ppe wash_hands Wash hands with soap and water dispose_ppe->wash_hands collect_waste Collect all waste in labeled hazardous waste containers wash_hands->collect_waste contact_ehs Arrange for disposal via licensed service collect_waste->contact_ehs end_node End contact_ehs->end_node start Start start->prep_area

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Benzylpiperazin-1-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.